Disilver tartrate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
20963-87-5 |
|---|---|
Molecular Formula |
C4H4Ag2O6 |
Molecular Weight |
363.81 g/mol |
IUPAC Name |
disilver;(2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.2Ag/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2/t1-,2-;;/m1../s1 |
InChI Key |
ZUVOYUDQAUHLLG-OLXYHTOASA-L |
Isomeric SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Ag+].[Ag+] |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ag+].[Ag+] |
Origin of Product |
United States |
Foundational & Exploratory
Disilver Tartrate: A Comprehensive Technical Examination of its Chemical Structure and Bonding
For Immediate Release
This technical guide provides an in-depth analysis of the chemical structure and bonding of disilver tartrate (Ag₂(C₄H₄O₆)). The content is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource on the material's key chemical and physical properties.
Introduction
This compound, a salt of tartaric acid, is a coordination compound with the chemical formula C₄H₄Ag₂O₆.[1][2] It is comprised of two silver(I) cations and a tartrate dianion. The tartrate ligand, derived from 2,3-dihydroxybutanedioic acid, is a chiral molecule and a versatile ligand in coordination chemistry due to its carboxylate and hydroxyl functional groups. These groups provide multiple coordination sites for metal ions, leading to the formation of various coordination polymers.
Chemical Structure and Bonding
The tartrate anion (C₄H₄O₆²⁻) typically acts as a bridging ligand, coordinating to metal centers through its carboxylate and hydroxyl oxygen atoms. In the case of this compound, it is anticipated that the silver(I) ions are coordinated by the oxygen atoms of the tartrate ligands, forming a coordination polymer. The coordination geometry around the silver(I) centers is expected to be influenced by the flexible coordination number of Ag(I), which can range from two to four, leading to linear, trigonal, or tetrahedral geometries.
The bonding between the silver ions and the tartrate ligand is primarily ionic in nature, arising from the electrostatic attraction between the Ag⁺ cations and the negatively charged oxygen atoms of the carboxylate groups. However, a degree of covalent character in the Ag-O bonds is also expected. The hydroxyl groups of the tartrate ligand can also participate in coordination to the silver ions or engage in hydrogen bonding, further stabilizing the crystal structure.
A proposed structural representation of a dimeric unit of this compound is presented below. It is important to note that this is a simplified model, and the actual solid-state structure is likely a more complex, extended coordination polymer.
Caption: A simplified 2D representation of a possible coordination environment in a this compound dimeric unit.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₄H₄Ag₂O₆ | [1][2] |
| Molecular Weight | 363.81 g/mol | [2] |
| Appearance | White crystalline solid | |
| Solubility | Sparingly soluble in water |
Experimental Protocols
The synthesis and characterization of this compound involve standard inorganic and analytical chemistry techniques.
Synthesis
A common method for the synthesis of this compound is through a precipitation reaction. This typically involves the reaction of a soluble silver salt, such as silver nitrate (B79036) (AgNO₃), with a solution of a tartrate salt, such as sodium tartrate or tartaric acid neutralized with a base.
Example Protocol:
-
Prepare a 0.1 M aqueous solution of silver nitrate.
-
Prepare a 0.05 M aqueous solution of sodium tartrate.
-
Slowly add the silver nitrate solution to the sodium tartrate solution with constant stirring.
-
A white precipitate of this compound will form immediately.
-
The precipitate is then collected by filtration, washed with deionized water to remove any unreacted ions, and dried in a desiccator.
Caption: A flowchart illustrating the general synthetic procedure for this compound via precipitation.
Characterization
Several analytical techniques are employed to characterize the structure, bonding, and thermal stability of this compound.
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on unit cell dimensions, bond lengths, and bond angles.[3] For polycrystalline powders, Powder X-ray Diffraction (PXRD) is used to identify the crystalline phases and determine the lattice parameters.
Experimental Protocol for PXRD:
-
A small amount of the dried this compound powder is finely ground and mounted on a sample holder.
-
The sample is placed in a powder diffractometer.
-
A monochromatic X-ray beam (typically Cu Kα radiation) is directed at the sample.
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting diffraction pattern is a fingerprint of the crystalline material and can be used for phase identification by comparison with databases.
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FTIR can confirm the presence of the tartrate ligand and provide insights into its coordination to the silver ions.
Expected FTIR Spectral Features:
| Wavenumber Range (cm⁻¹) | Vibrational Mode |
| 3500 - 3200 | O-H stretching of hydroxyl groups |
| 1650 - 1550 | Asymmetric C=O stretching of carboxylate groups |
| 1450 - 1350 | Symmetric C=O stretching of carboxylate groups |
| 1150 - 1000 | C-O stretching of hydroxyl and carboxylate groups |
| Below 500 | Ag-O stretching vibrations |
Experimental Protocol for FTIR:
-
A small amount of the this compound sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between a sample and a reference material.
Expected Thermal Decomposition Behavior:
This compound is expected to be stable at room temperature. Upon heating, it will likely decompose in a multi-step process, involving the loss of any water of hydration, followed by the decomposition of the tartrate ligand, ultimately yielding metallic silver as the final residue. The decomposition of the tartrate moiety is an exothermic process.
Experimental Protocol for TGA/DTA:
-
A small, accurately weighed amount of the this compound sample is placed in a crucible (e.g., alumina (B75360) or platinum).
-
The crucible is placed in the TGA/DTA instrument.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The mass loss (TGA) and the temperature difference (DTA) are recorded as a function of temperature.
Caption: A logical diagram showing the workflow for the characterization of this compound.
Conclusion
This compound is a coordination compound with a structure likely based on a polymeric network of silver ions bridged by tartrate ligands. While detailed crystallographic data remains to be fully elucidated in publicly accessible literature, its synthesis and characterization can be achieved through standard laboratory procedures. The techniques of X-ray diffraction, FTIR spectroscopy, and thermal analysis are essential for a comprehensive understanding of its structure, bonding, and stability. Further research, particularly single-crystal X-ray diffraction studies, would be invaluable in providing a definitive picture of the intricate bonding and structural motifs within this compound.
References
Physical and chemical properties of disilver tartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disilver tartrate (Ag₂(C₄H₄O₆)) is a salt derived from tartaric acid. While not as extensively characterized as some other silver salts, its potential applications in various scientific fields, including as a precursor for silver-based materials, warrant a thorough understanding of its physical and chemical properties. This technical guide provides a consolidated overview of the available data on this compound, including its known properties, inferred characteristics based on related compounds, and proposed experimental protocols for its synthesis and analysis.
Chemical and Physical Properties
Table 1: General and Calculated Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₄Ag₂O₆ | [1][2] |
| Molecular Weight | 363.81 g/mol | [2] |
| CAS Number | 20963-87-5 | [1] |
| Appearance | White precipitate (inferred from general silver salt chemistry) | |
| Topological Polar Surface Area | 121 Ų | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 6 | [3] |
| Rotatable Bond Count | 1 | [3] |
Table 2: Solubility Data (Comparative)
Specific solubility data for this compound is not available. The following table presents solubility information for related compounds to provide context.
| Compound | Solubility in Water | Source |
| This compound | Data not available | |
| Sodium Tartrate | Soluble | [4] |
| Diethyl Tartrate | Limited solubility | [5] |
It is generally expected that this compound has low solubility in water, similar to many other silver salts of organic acids.
Table 3: Thermal Properties (Comparative)
A precise melting point or decomposition temperature for this compound is not documented. However, studies on other silver carboxylates suggest a general decomposition range.
| Compound | Decomposition Temperature (°C) | Notes | Source |
| This compound | Data not available | Likely decomposes upon heating. | |
| Silver Carboxylates (general) | 120 - 250 | Decompose to metallic silver in a nitrogen atmosphere. | [6] |
| Silver Acetate | Decomposition studied by TGA, complex process | [7] | |
| Copper Tartrate | Stable up to 111 °C, then dehydrates. Decomposes sharply around 232 °C. | [8] |
Thermogravimetric analysis (TGA) of silver carboxylates typically shows a decomposition pathway that leads to the formation of metallic silver.[6][7] It is reasonable to predict that this compound would follow a similar decomposition pattern, likely yielding silver nanoparticles.
Spectroscopic and Structural Properties
Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound is not available. However, based on the spectra of other metal tartrates, the following characteristic absorption bands can be anticipated:
Table 4: Predicted Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Reference Compound(s) | Source |
| ~3450 | O-H stretching (from water of crystallization, if present) | Cadmium levo-tartrate | [9] |
| ~2920 | Asymmetrical C-H stretching | Cadmium levo-tartrate | [9] |
| ~1600 | C=O stretching (carboxylate) | Cadmium levo-tartrate | [9] |
| ~1100 | C-O stretching | Cadmium levo-tartrate | [9] |
| Below 1000 | Metal-Oxygen vibrations | Iron tartrate, Cadmium levo-tartrate | [9][10] |
Crystal Structure
A definitive crystal structure for this compound has not been published, and therefore, a Crystallographic Information File (CIF) is not available.[11][12][13] For context, tartaric acid itself exists in several stereoisomeric forms with well-characterized crystal structures.[14][15][16][17] The incorporation of two silver ions into the tartrate structure would lead to a distinct crystal lattice, the parameters of which remain to be determined experimentally.
Experimental Protocols
The following are proposed, generalized protocols for the synthesis and characterization of this compound based on standard laboratory techniques and information gathered on related compounds.
Synthesis of this compound
This protocol describes a precipitation method for the synthesis of this compound.
Materials:
-
Silver nitrate (B79036) (AgNO₃)
-
L-(+)-Tartaric acid (C₄H₆O₆) or a soluble tartrate salt (e.g., sodium tartrate)
-
Deionized water
-
Ammonium (B1175870) hydroxide (B78521) (optional, for pH adjustment)
-
Beakers, magnetic stirrer, filtration apparatus (e.g., Büchner funnel), drying oven.
Procedure:
-
Prepare a solution of silver nitrate in deionized water (e.g., 0.1 M).
-
Prepare a separate, stoichiometric solution of L-(+)-tartaric acid or a tartrate salt in deionized water.
-
Slowly add the tartaric acid/tartrate solution to the silver nitrate solution while stirring continuously. A white precipitate of this compound should form.
-
The pH of the solution can be adjusted with ammonium hydroxide to ensure complete precipitation.
-
Continue stirring the mixture for a set period (e.g., 1 hour) to allow for complete reaction.
-
Isolate the precipitate by vacuum filtration.
-
Wash the precipitate with deionized water to remove any unreacted starting materials and soluble byproducts.
-
Dry the collected this compound in a drying oven at a low temperature (e.g., 60-80 °C) to avoid thermal decomposition.
Characterization Methods
Thermogravimetric Analysis (TGA):
-
Objective: To determine the thermal stability and decomposition profile of the synthesized this compound.
-
Method: A small, accurately weighed sample of the dried product is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) with a constant heating rate (e.g., 10 °C/min). The mass loss is recorded as a function of temperature. This will reveal the decomposition temperature and the final residual mass, which is expected to be metallic silver.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To identify the functional groups present in the synthesized compound and confirm the formation of the tartrate salt.
-
Method: A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
Powder X-ray Diffraction (PXRD):
-
Objective: To determine the crystal structure and phase purity of the synthesized this compound.
-
Method: A powdered sample of the dried product is analyzed using a powder X-ray diffractometer. The resulting diffraction pattern can be used to identify the crystal system and lattice parameters.
Visualizations
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates the logical flow of the synthesis and characterization of this compound.
Conclusion
This compound is a compound for which detailed physical and chemical data are sparse in the public domain. This guide has compiled the available information and provided a framework for its synthesis and characterization based on established chemical principles and data from related compounds. Further experimental investigation is necessary to fully elucidate the properties of this compound, which may hold potential for applications in materials science and other areas of chemical research. Professionals in drug development should note the lack of comprehensive characterization and toxicological data before considering any applications.
References
- 1. chemspider.com [chemspider.com]
- 2. SILVER TARTRATE [chemicalbook.com]
- 3. Silver tartrate | C4H4AgO6-2 | CID 86749245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sodium tartrate - Wikipedia [en.wikipedia.org]
- 5. cymitquimica.com [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. KCG - Portal of Journals [kcgjournal.org]
- 9. allresearchjournal.com [allresearchjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Crystallographic Information File - Wikipedia [en.wikipedia.org]
- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Crystal structure of d-tartaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tartaric acid - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. ccsenet.org [ccsenet.org]
An In-depth Technical Guide to the Synthesis of Disilver Tartrate from Silver Nitrate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis of disilver tartrate, a silver salt of tartaric acid. The document details the chemical principles, a detailed experimental protocol, and methods for characterization. This guide is intended for researchers in chemistry and materials science, as well as professionals in drug development who may utilize silver-containing compounds for their antimicrobial properties.
Introduction
This compound (C₄H₄Ag₂O₆) is a white precipitate formed from the reaction of a soluble silver salt, typically silver nitrate (B79036) (AgNO₃), with a tartrate salt, such as potassium sodium tartrate (Rochelle salt). The synthesis is a straightforward precipitation reaction, also known as a metathesis or double displacement reaction. While the primary focus of this document is the synthesis of the salt, it is worth noting that under specific conditions, particularly in the presence of a reducing agent and ammonia (B1221849) (as in the Tollens' test), silver ions can be reduced to metallic silver in the presence of tartrate ions, which can act as a reducing agent. This guide, however, will focus on the preparation of the this compound salt itself.
Chemical Principles
The synthesis of this compound from silver nitrate and a tartrate salt is governed by the low solubility of this compound in the reaction medium, typically water. The reaction proceeds via the exchange of ions between the reactants.
The overall chemical equation for the reaction between silver nitrate and disodium (B8443419) tartrate is:
2 AgNO₃(aq) + Na₂C₄H₄O₆(aq) → Ag₂C₄H₄O₆(s) + 2 NaNO₃(aq)
In this reaction, two moles of silver nitrate react with one mole of a tartrate salt to yield one mole of this compound precipitate and two moles of a soluble nitrate salt.
Experimental Protocol: Synthesis of this compound
This section provides a detailed methodology for the synthesis of this compound.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Silver Nitrate (AgNO₃) | ACS Reagent Grade | Sigma-Aldrich |
| Potassium Sodium Tartrate Tetrahydrate (KNaC₄H₄O₆·4H₂O) | ACS Reagent Grade | Fisher Scientific |
| Deionized Water | Type II | - |
| Ethanol (B145695) | 95% | VWR |
| Beakers | 250 mL, 500 mL | - |
| Graduated Cylinders | 100 mL | - |
| Magnetic Stirrer and Stir Bar | - | - |
| Buchner Funnel and Flask | - | - |
| Whatman No. 1 Filter Paper | - | - |
| Drying Oven | - | - |
| Desiccator | - | - |
3.2. Procedure
-
Preparation of Reactant Solutions:
-
Prepare a 0.2 M solution of silver nitrate by dissolving 3.40 g of AgNO₃ in 100 mL of deionized water in a 250 mL beaker. Stir until fully dissolved. Protect this solution from light to prevent the photoreduction of silver ions.
-
Prepare a 0.1 M solution of potassium sodium tartrate by dissolving 2.82 g of KNaC₄H₄O₆·4H₂O in 100 mL of deionized water in a separate 250 mL beaker. Stir until fully dissolved.
-
-
Precipitation:
-
Place the beaker containing the potassium sodium tartrate solution on a magnetic stirrer.
-
Slowly add the 0.2 M silver nitrate solution dropwise to the stirred tartrate solution at room temperature.
-
A white precipitate of this compound will form immediately.[1]
-
Continue stirring the mixture for 30 minutes to ensure the completion of the reaction.
-
-
Isolation and Purification:
-
Set up a vacuum filtration apparatus with a Buchner funnel and Whatman No. 1 filter paper.
-
Pour the reaction mixture into the funnel and apply a vacuum to separate the precipitate.
-
Wash the precipitate in the funnel with three portions of 50 mL of deionized water to remove any unreacted reagents and soluble byproducts.
-
Follow with a wash of 20 mL of 95% ethanol to aid in drying.
-
-
Drying:
-
Carefully transfer the filtered precipitate to a pre-weighed watch glass.
-
Dry the product in a drying oven at 60-70°C for 4-6 hours, or until a constant weight is achieved.
-
For final drying and storage, place the dried product in a desiccator to protect it from moisture.
-
-
Yield Calculation:
-
Weigh the final dried product and calculate the percentage yield based on the limiting reactant (in this case, potassium sodium tartrate).
-
3.3. Experimental Workflow
Characterization of this compound
The synthesized this compound should be characterized to confirm its identity, purity, and structure. The following are standard characterization techniques.
4.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the synthesized compound. The spectrum of this compound is expected to show characteristic absorption bands for the tartrate moiety.
Expected FTIR Data:
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretching of hydroxyl groups |
| ~2900 | C-H stretching |
| ~1600 (strong) | Asymmetric C=O stretching of the carboxylate group |
| ~1400 (strong) | Symmetric C=O stretching of the carboxylate group |
| ~1100-1000 | C-O stretching of hydroxyl and ether-like linkages |
The significant shift in the carboxylate stretching frequencies compared to tartaric acid is a strong indicator of the formation of the silver salt.
4.2. X-ray Diffraction (XRD)
4.3. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. This is useful for determining the thermal stability and decomposition profile of this compound. The decomposition of silver salts of carboxylic acids often proceeds in stages, with the loss of organic components and the eventual formation of metallic silver at higher temperatures. A typical TGA experiment would be run under an inert atmosphere (e.g., nitrogen) to study the decomposition pathway.
Hypothetical TGA Data:
| Temperature Range (°C) | Mass Loss (%) | Associated Process |
| 150-250 | ~40-50% | Initial decomposition and loss of carboxylate groups as CO₂. |
| >300 | Further mass loss | Reduction of silver oxide intermediate to metallic silver. |
Data Summary
The following tables summarize the key data related to the synthesis and properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₄H₄Ag₂O₆ |
| Molecular Weight | 363.81 g/mol [2] |
| Appearance | White solid/precipitate[1] |
| Solubility | Insoluble in water, soluble in nitric acid[1] |
Table 2: Stoichiometry of the Synthesis Reaction
| Reactant | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Concentration (M) |
| AgNO₃ | 169.87 | 0.02 | 3.40 | 100 | 0.2 |
| KNaC₄H₄O₆·4H₂O | 282.22 | 0.01 | 2.82 | 100 | 0.1 |
| Product | |||||
| Ag₂C₄H₄O₆ | 363.81 | 0.01 (Theoretical) | 3.64 (Theoretical) | - | - |
Safety Precautions
-
Silver Nitrate: Silver nitrate is a strong oxidizing agent and can cause burns and stains on the skin and clothing. It is also toxic if ingested. Always wear gloves, safety glasses, and a lab coat when handling silver nitrate and its solutions.
-
Ethanol: Ethanol is flammable. Keep it away from open flames and heat sources.
-
General: Perform the synthesis in a well-ventilated area. Dispose of all chemical waste according to institutional guidelines.
Conclusion
This technical guide provides a detailed framework for the synthesis of this compound from silver nitrate. The procedure is based on a straightforward precipitation reaction and yields a white, insoluble salt. The provided experimental protocol and characterization methods will enable researchers to synthesize and verify the identity and purity of the compound. While specific characterization data for this compound is not widely published, the expected outcomes from standard analytical techniques have been outlined based on the known chemistry of similar compounds. This guide serves as a valuable resource for scientists and professionals interested in the preparation and application of silver-based organic salts.
References
Crystal Structure of Anhydrous Disilver Tartrate: A Search for Definitive Data
Despite a comprehensive search of crystallographic databases and scientific literature, a complete, publicly available crystal structure for anhydrous disilver tartrate could not be located. This absence of a definitive crystallographic information file (CIF) prevents the detailed structural analysis, including the generation of precise quantitative data tables and visualizations, as requested for an in-depth technical guide.
While the synthesis of anhydrous silver carboxylates, including disilver salts of dicarboxylic acids, has been described in the literature, the specific single-crystal X-ray diffraction data for anhydrous this compound remains elusive. Searches of the Cambridge Crystallographic Data Centre (CCDC), the Inorganic Crystal Structure Database (ICSD), and the Crystallography Open Database (COD) did not yield an entry for this specific compound.
For a compound to have its crystal structure fully determined, a single crystal of sufficient quality must be synthesized and analyzed using X-ray diffraction. The resulting data provides the precise spatial arrangement of atoms within the crystal lattice, including unit cell parameters, bond lengths, and bond angles. Without this fundamental data, any depiction of the crystal structure would be purely speculative.
While the crystal structures of other metal tartrates, such as lead(II) tartrate and calcium tartrate, are well-documented, they are not suitable analogues for accurately predicting the crystallographic parameters of the silver salt due to differences in ionic radii, coordination preferences, and packing arrangements. Similarly, information on related compounds like silver hydrogen tartrate monohydrate does not provide the necessary data for the anhydrous disilver form.
Methodologies for Structure Determination
The primary method for elucidating the crystal structure of a compound like anhydrous this compound is single-crystal X-ray diffraction . The general workflow for such an experiment is outlined below.
In the absence of single crystals, powder X-ray diffraction (PXRD) can sometimes be employed for structure determination, particularly with advanced techniques like Rietveld refinement. This method, however, is often more challenging for complex structures.
Future Outlook
The lack of a published crystal structure for anhydrous this compound represents a gap in the solid-state chemistry of silver carboxylates. Future research in this area would be necessary to provide the data required for a comprehensive technical guide. Such a study would involve the synthesis of high-quality single crystals of anhydrous this compound and their subsequent analysis by X-ray diffraction. The resulting structural information would be of significant interest to researchers in materials science, coordination chemistry, and pharmaceutical development.
An In-depth Technical Guide to the Solubility of Disilver Tartrate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles governing the solubility of disilver tartrate (Ag₂C₄H₄O₆) in aqueous solutions. This compound is a sparingly soluble salt, and understanding its solubility characteristics is crucial in various fields, including analytical chemistry, materials science, and pharmaceutical development, where silver compounds are utilized for their antimicrobial properties and as reagents. This document details the fundamental equilibrium, the effects of common ions, pH, and complex formation on its solubility, and provides detailed experimental protocols for its characterization.
Fundamental Solubility Equilibrium
This compound, when placed in water, establishes a dynamic equilibrium between the solid phase and its constituent ions in solution. The dissolution process can be represented by the following equation:
Ag₂C₄H₄O₆(s) ⇌ 2Ag⁺(aq) + C₄H₄O₆²⁻(aq)
The equilibrium for this dissolution is described by the solubility product constant, Ksp. The Ksp is a measure of the extent to which a compound can dissolve in water. A smaller Ksp value indicates lower solubility. The expression for the Ksp of this compound is:
Ksp = [Ag⁺]²[C₄H₄O₆²⁻]
Caption: Fig. 1: Dissolution Equilibrium of this compound.
Factors Influencing the Solubility of this compound
The solubility of this compound is not constant and can be significantly influenced by several factors, including the common ion effect, the pH of the solution, and the presence of complexing agents.
The Common Ion Effect
According to Le Châtelier's principle, the solubility of a sparingly soluble salt is decreased by the presence of a second solute that furnishes a common ion.[1][2][3][4][5] For this compound, adding a soluble silver salt, such as silver nitrate (B79036) (AgNO₃), or a soluble tartrate salt, such as sodium tartrate (Na₂C₄H₄O₆), will shift the dissolution equilibrium to the left, favoring the formation of solid this compound and thus reducing its molar solubility.[4]
For instance, in a solution containing a known concentration of silver nitrate, the silver ion concentration at equilibrium will be the sum of the concentration from the added silver nitrate and the concentration from the dissolved this compound. This increase in the total silver ion concentration will cause the tartrate ion concentration at equilibrium to decrease, resulting in a lower overall solubility of this compound compared to its solubility in pure water.
Caption: Fig. 2: The Common Ion Effect on this compound Solubility.
Effect of pH
The solubility of this compound is also dependent on the pH of the aqueous solution. The tartrate ion (C₄H₄O₆²⁻) is the conjugate base of the weak diprotic acid, tartaric acid (H₂C₄H₄O₆). In acidic solutions, the tartrate ions will react with hydrogen ions (H⁺) to form the hydrogen tartrate ion (HC₄H₄O₆⁻) and tartaric acid. This consumption of tartrate ions from the solution will, according to Le Châtelier's principle, shift the dissolution equilibrium of this compound to the right, leading to an increase in its solubility.[6][7][8][9][10][11][12]
The relevant acid-base equilibria for tartaric acid are: H₂C₄H₄O₆(aq) ⇌ H⁺(aq) + HC₄H₄O₆⁻(aq) (pKa1 ≈ 3.04) HC₄H₄O₆⁻(aq) ⇌ H⁺(aq) + C₄H₄O₆²⁻(aq) (pKa2 ≈ 4.37)
At a pH below the pKa values, the protonated forms of tartrate will predominate, leading to a higher solubility of this compound. Conversely, in neutral to alkaline solutions, the fully deprotonated tartrate ion will be the major species, and the solubility will be primarily governed by the Ksp.
Caption: Fig. 3: Influence of pH on this compound Solubility.
Complex Ion Formation
Silver ions are known to form stable complex ions with various ligands.[7][8][13] If a ligand that forms a soluble complex with Ag⁺ is added to a solution containing this compound, the concentration of free silver ions in the solution will decrease. This reduction in the free Ag⁺ concentration will cause the dissolution equilibrium to shift to the right, thereby increasing the solubility of this compound.[10][14]
Common ligands that can form complexes with silver ions include ammonia (B1221849) (NH₃), thiosulfate (B1220275) (S₂O₃²⁻), and cyanide (CN⁻). For example, in the presence of ammonia, the following complexation reaction occurs:
Ag⁺(aq) + 2NH₃(aq) ⇌ [Ag(NH₃)₂]⁺(aq)
The formation of the stable diamminesilver(I) complex significantly reduces the concentration of free silver ions, leading to a substantial increase in the solubility of this compound.
Quantitative Data
As of the date of this document, specific, peer-reviewed quantitative data for the solubility product constant (Ksp) of this compound and its solubility at various temperatures are not widely available in the chemical literature. The following tables are presented as templates to be populated with experimentally determined data.
Table 1: Solubility Product Constant (Ksp) of this compound
| Temperature (°C) | Molar Solubility (mol/L) | Ksp |
| 25 (Hypothetical) | s | 4s³ |
| User Determined |
Table 2: Effect of Temperature on the Solubility of this compound in Water
| Temperature (°C) | Molar Solubility (mol/L) |
| 10 (Hypothetical) | s₁ |
| 25 (Hypothetical) | s₂ |
| 40 (Hypothetical) | s₃ |
| User Determined |
Table 3: Common Ion Effect on the Solubility of this compound at 25°C
| Common Ion Added | Concentration of Common Ion (mol/L) | Molar Solubility of Ag₂C₄H₄O₆ (mol/L) |
| None (Pure Water) | 0 | s |
| AgNO₃ (Hypothetical) | 0.010 | s' |
| Na₂C₄H₄O₆ (Hypothetical) | 0.010 | s'' |
| User Determined |
Experimental Protocols
The following are detailed methodologies for the experimental determination of the solubility and Ksp of this compound.
Preparation of a Saturated Solution of this compound
-
Synthesis of this compound: To a 0.1 M solution of silver nitrate (AgNO₃), slowly add a stoichiometric equivalent of a 0.05 M solution of sodium tartrate (Na₂C₄H₄O₆) with constant stirring. A white precipitate of this compound will form.
-
Washing the Precipitate: Filter the precipitate using a Buchner funnel and wash it several times with deionized water to remove any unreacted ions. Dry the precipitate in a desiccator.
-
Equilibration: Add an excess of the purified solid this compound to a known volume of deionized water in a sealed, temperature-controlled vessel. Stir the solution continuously for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Sample Collection: After equilibration, cease stirring and allow the solid to settle. Carefully filter the supernatant through a fine-pore filter (e.g., 0.22 µm syringe filter) to obtain a clear, saturated solution of this compound.
Determination of Silver Ion Concentration by Potentiometric Titration
This method involves titrating the silver ions in the saturated solution with a standard solution of a halide, typically potassium chloride (KCl) or potassium bromide (KBr).[15][16][17]
-
Apparatus: A potentiometer with a silver indicator electrode and a suitable reference electrode (e.g., silver/silver chloride electrode).
-
Procedure: a. Pipette a known volume of the saturated this compound solution into a beaker. b. Add a suitable electrolyte that does not react with the ions of interest to maintain a constant ionic strength. c. Immerse the electrodes in the solution and record the initial potential. d. Titrate with a standardized solution of KCl (e.g., 0.01 M) from a burette, recording the potential after each addition of the titrant. e. Continue the titration well past the equivalence point.
-
Data Analysis: Plot the measured potential (E) versus the volume of titrant added. The equivalence point can be determined from the point of maximum slope on the titration curve or by using a Gran plot. The concentration of silver ions in the saturated solution can then be calculated.
References
- 1. faculty.uca.edu [faculty.uca.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistryguru.com.sg [chemistryguru.com.sg]
- 5. jackwestin.com [jackwestin.com]
- 6. Solubility Temperature Dependence Predicted from 2D Structure | ADMET and DMPK [pub.iapchem.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrevise.org [chemrevise.org]
- 9. researchgate.net [researchgate.net]
- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 11. Impact of pH on the stability, dissolution and aggregation kinetics of silver nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 14. drjvazque.wordpress.com [drjvazque.wordpress.com]
- 15. metrohm.com [metrohm.com]
- 16. Theoretical Ksp Titrations [zimmer.fresnostate.edu]
- 17. floban.folk.ntnu.no [floban.folk.ntnu.no]
Disilver Tartrate: A Technical Overview of its Molecular Formula and Inferred Structural Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disilver tartrate, a salt of tartaric acid, is a chemical compound with the molecular formula C₄H₄Ag₂O₆.[1] While its precise molecular geometry and crystal structure are not extensively detailed in publicly available crystallographic databases, an understanding of its chemical composition and the known coordination behavior of its constituent ions provides a basis for inferring its structural characteristics. This technical guide synthesizes the available information on this compound, focusing on its chemical formula and probable molecular arrangement, and outlines a general experimental approach for its synthesis.
Chemical Formula and Properties
A summary of the key chemical identifiers and computed properties for this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₄H₄Ag₂O₆ | [1] |
| Average Mass | 363.806 g/mol | [1] |
| Monoisotopic Mass | 361.810982 g/mol | [1] |
| Synonyms | Silver tartrate, Butanedioic acid, 2,3-dihydroxy-, silver(1+) salt (1:2) | [1] |
Inferred Molecular Geometry and Coordination
The tartrate dianion, C₄H₄O₆²⁻, is derived from tartaric acid and possesses two carboxylate groups and two hydroxyl groups. This structure provides multiple potential coordination sites for metal ions. In this compound, two silver(I) ions are associated with one tartrate dianion.
Based on the known coordination chemistry of silver(I) and the structures of other metal tartrates, it is anticipated that the silver ions in this compound would coordinate to the oxygen atoms of the carboxylate groups of the tartrate ligand. The coordination environment around each silver ion is likely to involve oxygen atoms from one or more tartrate anions, potentially leading to a polymeric structure in the solid state. The exact coordination number and geometry around the silver centers, as well as the specific bond lengths and angles, would require determination through single-crystal X-ray diffraction analysis, for which detailed public data is not currently available.
Experimental Protocols: Synthesis of this compound
While a specific, detailed protocol for the synthesis of crystalline this compound for single-crystal X-ray diffraction is not readily found in the literature, a general precipitation method can be employed. The following outlines a conceptual experimental workflow for the synthesis and characterization of this compound.
References
Spectroscopic Analysis of Disilver Tartrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of disilver tartrate (Ag₂(C₄H₄O₆)), focusing on infrared (IR) and Raman spectroscopy. Due to the limited availability of direct spectroscopic data for this compound in published literature, this guide synthesizes information from analogous compounds, primarily disilver succinate, and other metal tartrates to present a predictive yet thorough analysis. This document is intended to serve as a valuable resource for researchers in materials science, chemistry, and pharmacology who are interested in the characterization and application of silver-based compounds.
Introduction
This compound is a metal organic framework with potential applications in various fields, including as a precursor for silver nanoparticles and as an antimicrobial agent. A thorough understanding of its vibrational properties through infrared and Raman spectroscopy is crucial for quality control, stability assessment, and for elucidating its mechanism of action in biological systems. This guide details the expected spectroscopic signatures of this compound and provides standardized protocols for obtaining such data.
Predicted Spectroscopic Data of this compound
The following tables summarize the predicted vibrational modes for this compound based on data from analogous compounds. The primary reference for the infrared spectrum is the reported data for disilver succinate, a structurally similar dicarboxylate complex.[1][2] The Raman predictions are based on the analysis of various metal tartrate salts.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad, Medium | O-H stretching (from hydroxyl groups of tartrate and any lattice water) |
| ~2980 - 2900 | Weak | C-H stretching |
| ~1600 | Strong | Asymmetric COO⁻ stretching |
| ~1400 | Strong | Symmetric COO⁻ stretching |
| ~1110 | Medium | C-O stretching (alcoholic) |
| ~1060 | Medium | C-C stretching |
| ~870 | Medium | C-H bending |
| ~680 | Medium | O-C=O bending |
| Below 400 | Weak | Ag-O stretching |
Table 2: Predicted Raman Scattering Peaks for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 - 2900 | Weak | C-H stretching |
| ~1400 | Strong | Symmetric COO⁻ stretching |
| ~1110 | Medium | C-O stretching (alcoholic) |
| ~1060 | Strong | C-C stretching |
| ~870 | Medium | C-H bending |
| Below 400 | Medium | Ag-O stretching and lattice modes |
Experimental Protocols
The following sections describe the standard procedures for obtaining high-quality IR and Raman spectra of solid this compound samples.
Infrared (IR) Spectroscopy
Methodology: Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FT-IR) Spectroscopy is a suitable technique for analyzing solid powder samples of this compound.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR crystal.
-
Sample Preparation: A small amount of the finely ground this compound powder is placed directly onto the ATR crystal.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample is placed on the crystal, and pressure is applied using the instrument's clamp to ensure good contact.
-
The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum is presented in terms of absorbance or transmittance as a function of wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.
Raman Spectroscopy
Methodology: Dispersive Raman spectroscopy is employed for the analysis of solid this compound.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm), a microscope for sample visualization and laser focusing, and a sensitive detector (e.g., a CCD camera).
-
Sample Preparation: A small amount of the this compound powder is placed on a microscope slide or in a shallow well of a sample holder.
-
Data Acquisition:
-
The sample is placed under the microscope objective.
-
The laser is focused onto the sample. Laser power and exposure time should be optimized to obtain a good signal without causing sample degradation or fluorescence.
-
The Raman scattering is collected and dispersed by a grating onto the detector.
-
The spectrum is typically recorded over a Raman shift range of 200-3500 cm⁻¹.
-
-
Data Processing: The raw spectrum is corrected for baseline fluorescence and cosmic rays. The final spectrum displays the intensity of the scattered light as a function of the Raman shift (cm⁻¹).
Interpretation of Vibrational Modes
The vibrational spectra of this compound are dominated by the modes of the tartrate ligand. Key features to note are:
-
Carboxylate Stretching: The most prominent bands in the IR spectrum are the asymmetric and symmetric stretching vibrations of the carboxylate groups (COO⁻). The large separation between these two bands is indicative of a bidentate coordination of the carboxylate groups to the silver ions. In the Raman spectrum, the symmetric stretch is typically more intense.
-
Hydroxyl Group: The broad band around 3400 cm⁻¹ in the IR spectrum is characteristic of the O-H stretching vibrations from the hydroxyl groups of the tartrate moiety.
-
C-C and C-O Stretching: The region between 1200 and 1000 cm⁻¹ contains contributions from C-C and C-O stretching vibrations of the tartrate backbone.
-
Metal-Oxygen Stretching: The low-frequency region (below 400 cm⁻¹) in both IR and Raman spectra is where the Ag-O stretching vibrations are expected. These modes provide direct information about the coordination environment of the silver ions.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the synthesis, characterization, and analysis of this compound.
Conclusion
This technical guide provides a foundational understanding of the expected IR and Raman spectroscopic data for this compound, along with detailed experimental protocols. While direct experimental data for this specific compound remains scarce, the predictive analysis based on structurally similar molecules offers valuable insights for researchers. The provided methodologies and workflow are intended to aid in the systematic characterization of this compound and other related metal-organic compounds, thereby supporting their development for various scientific and industrial applications.
References
- 1. Chemical, spectroscopic characterization, molecular modeling and antibacterial activity assays of a silver (I) complex with succinic acid | Eclética Química [revista.iq.unesp.br]
- 2. Chemical, spectroscopic characterization, molecular modeling and antibacterial activity assays of a silver (I) complex with succinic acid [redalyc.org]
An In-depth Technical Guide to the Discovery and History of Silver Tartrate Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of silver tartrate compounds. It is designed to serve as a foundational resource for researchers, scientists, and professionals in drug development who are interested in the applications and characteristics of these silver-based coordination polymers. This document consolidates historical context with modern analytical data, presenting quantitative information in structured tables and detailing experimental protocols for synthesis and characterization. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the subject matter.
Introduction
Silver tartrate, a coordination polymer formed between silver ions and tartrate anions, represents a fascinating subject within the realm of inorganic chemistry and materials science. While not as widely studied as some other silver salts, its unique properties and historical significance warrant a detailed examination. Tartaric acid, a naturally occurring dicarboxylic acid, can exist in several stereoisomeric forms, leading to the potential for various silver tartrate compounds with distinct crystal structures and properties. Historically, the reactions of tartaric acid and its salts have played a crucial role in the development of stereochemistry. This guide will delve into the historical context of the discovery of silver tartrate, its synthesis, and its characterization using modern analytical techniques.
Historical Perspective
While the precise moment of the first synthesis of silver tartrate is not prominently documented in easily accessible historical records, its discovery is intrinsically linked to the broader history of tartaric acid and silver chemistry. Tartaric acid itself has been known for centuries, primarily as a byproduct of winemaking. The Swedish chemist Carl Wilhelm Scheele first isolated it in 1769.
The reaction between a silver salt, typically silver nitrate (B79036), and a tartrate salt to form a sparingly soluble white precipitate is a classic qualitative analysis reaction. It is plausible that early chemists in the 18th and 19th centuries, working on the characterization of tartrates and the analytical reactions of silver, would have observed the formation of silver tartrate. However, specific attribution to a single discoverer remains elusive in the currently available literature.
The interest in metal tartrates grew significantly in the 19th century with the pioneering work of Louis Pasteur on the stereochemistry of tartaric acid. While his most famous experiments involved sodium ammonium (B1175870) tartrate, the broader investigation of tartrate salts with various metals was a subject of scientific inquiry during this period.
There is no direct evidence found in the reviewed literature to link the Swedish chemist Carl Axel Fredrik Bergstrand to the discovery or significant early research on silver tartrate compounds. His contributions to chemistry appear to lie in other areas.
Physicochemical Properties of Silver Tartrate
Silver tartrate is a white, crystalline solid that is sparingly soluble in water. Its properties can vary depending on the specific stereoisomer of tartaric acid used in its preparation and the resulting crystal structure. The most common form is derived from L-(+)-tartaric acid.
Quantitative Data
A summary of the key quantitative data for silver tartrate is presented in the tables below.
Table 1: General Properties of Silver Tartrate
| Property | Value | Source |
| Chemical Formula | Ag₂C₄H₄O₆ | [1][2] |
| Molecular Weight | 363.81 g/mol | [1][2] |
| Appearance | White crystalline powder | [3] |
Table 2: Computed Physicochemical Properties of Silver Tartrate
| Property | Value | Source |
| Exact Mass | 361.811 g/mol | [4] |
| Topological Polar Surface Area | 121 Ų | [4] |
| Heavy Atom Count | 12 | [4] |
| Formal Charge | 0 | [4] |
| Complexity | 18.8 | [4] |
| Isotope Atom Count | 0 | [4] |
| Defined Atom Stereocenter Count | 0 | [4] |
| Undefined Atom Stereocenter Count | 2 | [4] |
| Defined Bond Stereocenter Count | 0 | [4] |
| Undefined Bond Stereocenter Count | 0 | [4] |
| Covalently-Bonded Unit Count | 3 | [4] |
| Compound Is Canonicalized | Yes | [4] |
Table 3: Crystallographic Data for Silver Nanoparticles (for reference)
While specific crystallographic data for bulk silver tartrate is not available in the provided search results, data for silver nanoparticles, which can be synthesized using tartrate, is presented for context.
| Parameter | Value | Source |
| Crystal System | Face-Centered Cubic (FCC) | [2][5] |
| JCPDS File No. | 04-0783 | [2][5] |
| Lattice Parameter (a) | 4.086 Å | [6] |
Note: The JCPDS (now ICDD) file number specifically for silver tartrate could not be identified in the conducted searches.
Experimental Protocols
Synthesis of Silver Tartrate
A standard laboratory preparation of silver tartrate involves the precipitation reaction between a soluble silver salt (e.g., silver nitrate) and a solution of a tartrate salt (e.g., sodium tartrate or Rochelle salt).
Materials:
-
Silver nitrate (AgNO₃)
-
Sodium tartrate (Na₂C₄H₄O₆) or Rochelle salt (KNaC₄H₄O₆·4H₂O)
-
Deionized water
-
Beakers
-
Stirring rod
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Drying oven
Procedure:
-
Prepare a dilute aqueous solution of silver nitrate (e.g., 0.1 M).
-
Prepare a separate aqueous solution of sodium tartrate or Rochelle salt of a similar concentration.
-
Slowly add the silver nitrate solution to the tartrate solution with constant stirring.
-
A white precipitate of silver tartrate will form immediately.[3]
-
Continue stirring for a short period to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration and wash it several times with deionized water to remove any unreacted ions.
-
Dry the collected silver tartrate in a drying oven at a low temperature (e.g., 60-80 °C) to avoid thermal decomposition.
Characterization Methods
XRD is a fundamental technique for determining the crystal structure of a material.
Protocol:
-
A powdered sample of the synthesized silver tartrate is finely ground and mounted on a sample holder.
-
The sample is placed in an X-ray diffractometer.
-
A monochromatic X-ray beam is directed at the sample, and the diffracted X-rays are detected at various angles (2θ).
-
The resulting diffraction pattern (a plot of intensity vs. 2θ) provides information about the crystal lattice parameters and phase purity of the material.
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Protocol:
-
A small amount of the dried silver tartrate powder is mixed with potassium bromide (KBr) and pressed into a pellet.
-
Alternatively, the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded.
-
The positions and intensities of the absorption bands are used to identify the characteristic vibrational modes of the tartrate ligand and to confirm the coordination to the silver ions. Expected characteristic peaks would include those for O-H, C-H, C=O (carboxylate), and C-O stretching vibrations.
Raman spectroscopy is a complementary vibrational spectroscopy technique that provides information about the molecular vibrations of a sample.
Protocol:
-
A small amount of the silver tartrate sample is placed on a microscope slide or in a suitable container.
-
A laser beam is focused on the sample.
-
The scattered light is collected and analyzed by a Raman spectrometer.
-
The resulting Raman spectrum shows shifts in wavelength corresponding to the vibrational modes of the sample. For silver tartrate, characteristic peaks would be expected for the carboxylate groups and the carbon backbone of the tartrate molecule.
Signaling Pathways and Experimental Workflows
As silver tartrate is a simple inorganic coordination compound, it is not typically associated with biological signaling pathways in the same way that a drug molecule might be. Its biological effects, if any, would likely be attributed to the antimicrobial properties of the silver ions that may be released from the compound.
The logical workflow for the discovery and characterization of a compound like silver tartrate can be visualized as follows:
Figure 1: A logical workflow for the discovery and characterization of a chemical compound.
The experimental workflow for the synthesis and subsequent characterization of silver tartrate can be depicted as follows:
Figure 2: An experimental workflow for the synthesis and characterization of silver tartrate.
Conclusion
Silver tartrate is a compound with historical roots in the development of classical chemistry. While detailed historical accounts of its initial discovery are scarce, its synthesis and properties are well-established within the principles of inorganic and analytical chemistry. This guide has provided a consolidated overview of the known physicochemical properties of silver tartrate, along with standardized protocols for its synthesis and characterization. The provided diagrams illustrate the logical progression of discovery and the practical workflow for laboratory preparation. For researchers and professionals in drug development, this document serves as a starting point for understanding this silver coordination polymer, which may have potential applications leveraging the antimicrobial properties of silver in a controlled-release formulation. Further research is warranted to fully elucidate its crystal structure, solubility, and potential biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Crystallographic Structures and Properties of Silver Nanoparticles Synthesized Using PKL Extract and Nanoscale Characterization Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chim.lu [chim.lu]
- 4. Silver tartrate | C4H4AgO6-2 | CID 86749245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. arxiv.org [arxiv.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Silver Nanoparticles Using Disilver Tartrate as a Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of silver nanoparticles (AgNPs) utilizing disilver tartrate as a precursor. Two primary methodologies are presented: a solution-phase reduction and a solid-state thermal decomposition. These protocols are designed to be adaptable for research and development purposes, particularly in the context of creating AgNPs for drug delivery applications.
Introduction
Silver nanoparticles are of significant interest in the biomedical field due to their unique physicochemical and biological properties, including their antimicrobial and anticancer activities.[1] The choice of precursor and synthesis method plays a crucial role in determining the size, shape, stability, and ultimately, the biological efficacy of the resulting nanoparticles.
This compound (Ag₂C₄H₄O₆) is a promising precursor for AgNP synthesis. The tartrate moiety can act as both a reducing agent and a capping agent, potentially offering a "green" and straightforward synthesis route. The thermal decomposition of silver carboxylates is another established method for producing metallic nanoparticles.[2]
These notes provide two distinct protocols for synthesizing AgNPs from this compound, along with representative characterization data and visualizations of relevant biological pathways for their application in drug delivery.
Experimental Protocols
Protocol 1: Solution-Phase Synthesis via Tartrate Reduction
This protocol is adapted from methods using tartrate as a reducing agent for a silver salt. Here, we propose the direct use of a this compound solution, where the tartrate ion facilitates the reduction of silver ions to metallic silver nanoparticles.
Materials:
-
This compound (Ag₂C₄H₄O₆)
-
Deionized water
-
Polyvinylpyrrolidone (PVP) (optional, as a stabilizer)
-
Sodium hydroxide (B78521) (NaOH) solution (0.1 M, for pH adjustment)
-
Hydrochloric acid (HCl) solution (0.1 M, for pH adjustment)
-
Glassware: Erlenmeyer flask, beakers, magnetic stirrer, and stir bar
-
Heating mantle or hot plate
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 0.01 M aqueous solution of this compound in deionized water. Note: The solubility of this compound in water is low; gentle heating and stirring may be required to achieve the desired concentration.
-
(Optional) For enhanced stability, add PVP to the this compound solution to a final concentration of 1% (w/v).
-
-
pH Adjustment:
-
Adjust the pH of the precursor solution to a desired value (e.g., pH 8-10) using the 0.1 M NaOH solution. The pH can influence the reaction kinetics and the final nanoparticle characteristics.
-
-
Reduction Reaction:
-
Heat the solution to 80-100°C with continuous stirring.
-
Maintain the temperature and stirring for 1-2 hours. A color change from colorless to yellowish-brown and then to a darker colloidal suspension indicates the formation of silver nanoparticles.
-
-
Purification:
-
Cool the solution to room temperature.
-
Centrifuge the nanoparticle suspension at 10,000 rpm for 30 minutes to pellet the AgNPs.
-
Discard the supernatant and resuspend the pellet in deionized water.
-
Repeat the centrifugation and resuspension steps three times to remove any unreacted precursors or byproducts.
-
-
Storage:
-
Store the purified AgNPs in deionized water at 4°C in a dark container to prevent aggregation and degradation.
-
Protocol 2: Solid-State Thermal Decomposition
This protocol is based on the thermal decomposition of silver carboxylate salts, such as silver oxalate.[2] It is a solvent-free method that can produce highly pure, crystalline silver nanoparticles.
Materials:
-
This compound (Ag₂C₄H₄O₆) powder
-
Inert, high-boiling-point solvent (e.g., oleylamine (B85491) or trioctylphosphine (B1581425) oxide - TOPO) (optional, for high-temperature solution-phase decomposition)
-
Tube furnace with temperature control
-
Ceramic boat
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Sample Preparation:
-
Place a known amount of this compound powder into a ceramic boat.
-
-
Thermal Decomposition:
-
Place the ceramic boat in the center of the tube furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) for 15-30 minutes to remove oxygen.
-
Heat the furnace to a temperature in the range of 150-250°C. The optimal decomposition temperature should be determined experimentally, as it is a critical parameter for controlling nanoparticle size.
-
Hold the temperature for 1-2 hours to ensure complete decomposition of the precursor. The white or off-white this compound powder will turn into a grayish or dark-colored powder, indicating the formation of metallic silver.
-
-
Cooling and Collection:
-
Allow the furnace to cool down to room temperature under the inert atmosphere.
-
Carefully collect the resulting silver nanoparticle powder from the ceramic boat.
-
-
Dispersion (Optional):
-
The synthesized AgNP powder can be dispersed in a suitable solvent (e.g., ethanol, isopropanol, or water with a surfactant) using sonication for further characterization or application.
-
Data Presentation
The following tables summarize representative quantitative data for silver nanoparticles synthesized by methods analogous to those described above.
Table 1: Physicochemical Properties of Silver Nanoparticles Synthesized via Tartrate Reduction
| Parameter | Value | Reference |
| Morphology | Spherical | [3] |
| Average Particle Size (DLS) | 108.8 nm | [3] |
| Crystallite Size (XRD) | ~20-25 nm | [3] |
| Zeta Potential | -24 to -33 mV | [4] |
| Surface Plasmon Resonance (SPR) Peak | 420-440 nm | [4] |
Table 2: Physicochemical Properties of Silver Nanoparticles Synthesized via Thermal Decomposition of Silver Carboxylates
| Parameter | Value | Reference |
| Morphology | Spherical, Crystalline | [2] |
| Average Particle Size (TEM) | < 10 nm | [2] |
| Crystallite Size (XRD) | 3-5 nm | [5] |
| Decomposition Temperature Range | 150-250 °C | [6] |
| Surface Plasmon Resonance (SPR) Peak | 409–427 nm | [7] |
Visualizations
Experimental Workflow
Caption: Workflow for solution-phase and solid-state synthesis of AgNPs.
Cellular Uptake Pathways of Silver Nanoparticles
Silver nanoparticles can enter mammalian cells through various endocytic pathways.[[“]] The specific route is influenced by the nanoparticle's size, shape, and surface coating.[[“]]
Caption: Major cellular uptake pathways for silver nanoparticles.
Signaling Pathway for AgNP-Induced Cytotoxicity in Drug Delivery
Once inside the cell, silver nanoparticles, or the silver ions they release, can induce cytotoxicity through various mechanisms, including the generation of reactive oxygen species (ROS) and subsequent cellular damage. This is a key aspect of their application in anticancer drug delivery.[9]
Caption: Signaling cascade of AgNP-induced cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal decomposition as route for silver nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JRM | Free Full-Text | The Influence of Tartaric Acid in the Silver Nanoparticle Synthesis Using Response Surface Methodology [techscience.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of silver nanoparticles from (bis)alkylamine silver carboxylate precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cellular uptake pathways of silver nanoparticles in mammalian cells - Consensus [consensus.app]
- 9. Silver nanoparticles: Synthesis, medical applications and biosafety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Disilver Tartrate in the Preparation of Tollens' Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tollens' reagent is a mild oxidizing agent, renowned for its application in the qualitative analysis of aldehydes and for the silvering of glass. The active species, the diamminesilver(I) complex, [Ag(NH₃)₂]⁺, is traditionally prepared from silver nitrate (B79036). This document explores the potential use of disilver tartrate as an alternative silver source for the preparation of Tollens' reagent. It is important to note that the use of this compound for this purpose is not a standard or widely documented method . These notes provide the standard protocol for comparison, a theoretical protocol for the use of this compound, and a discussion of the potential chemical interactions.
Standard Tollens' Reagent Preparation
The conventional and well-established method for preparing Tollens' reagent involves the reaction of silver nitrate with an alkali and subsequent dissolution of the resulting silver oxide in aqueous ammonia (B1221849).
Experimental Protocol: Standard Method
Materials:
-
Silver nitrate (AgNO₃) solution, 0.1 M
-
Sodium hydroxide (B78521) (NaOH) solution, 2 M
-
Aqueous ammonia (NH₄OH), 2 M
-
Test tubes
-
Pipettes
Procedure:
-
Into a clean test tube, add 5 mL of 0.1 M silver nitrate solution.
-
Add 2 drops of 2 M sodium hydroxide solution to the test tube. A brown precipitate of silver(I) oxide (Ag₂O) will form.
-
Shake the solution gently.
-
Add 2 M aqueous ammonia dropwise while shaking, until the brown precipitate just redissolves to form a clear, colorless solution. This resulting solution is Tollens' reagent.
Safety Precautions:
-
Tollens' reagent should be freshly prepared in small quantities and should never be stored.[1] Upon standing, it can form the highly explosive silver nitride.
-
After use, the reagent and any reaction mixtures should be immediately acidified with dilute acid and disposed of according to institutional protocols.[1][2]
-
Always wear appropriate personal protective equipment (PPE), including safety goggles and gloves. Silver nitrate can cause staining of the skin and clothing.
Quantitative Data for Standard Preparation
| Parameter | Value | Reference |
| Concentration of Silver Nitrate | 0.1 M | [3] |
| Concentration of Sodium Hydroxide | 0.4 M - 2 M | [1][3] |
| Concentration of Aqueous Ammonia | 1 M - 2 M | [1][3] |
| Approximate volume of Ammonia | Added dropwise until precipitate dissolves | [1][4] |
This compound in Tollens' Reagent Preparation: A Theoretical Approach
Hypothetical Experimental Protocol
Materials:
-
This compound (Ag₂C₄H₄O₆)
-
Aqueous ammonia (NH₄OH), concentrated and dilute solutions
-
Distilled water
-
Magnetic stirrer and stir bar
-
Beaker and graduated cylinders
Procedure:
-
Weigh a precise amount of this compound and transfer it to a beaker.
-
Add a small amount of distilled water to form a slurry.
-
While stirring, add concentrated aqueous ammonia dropwise.
-
Continue adding ammonia until the solid this compound completely dissolves, indicating the formation of the soluble diamminesilver(I) complex.
-
The resulting clear solution would theoretically contain the active species of Tollens' reagent.
Note: This is a theoretical protocol and would require optimization and validation. The stability and efficacy of the resulting reagent are unknown.
Chemical Reactions and Signaling Pathways
The formation of the active component of Tollens' reagent, the diamminesilver(I) complex, is central to its function.
Diagram: Formation of Tollens' Reagent (Standard Method)
Caption: Formation of Tollens' Reagent.
Diagram: The Tollens' Test Reaction
Caption: The Tollens' Test Reaction.
Discussion and Application Notes
The primary application of Tollens' reagent is in qualitative organic analysis to distinguish aldehydes from ketones.[2][5] Aldehydes are readily oxidized by the diamminesilver(I) complex to form a carboxylate ion, while the silver(I) ions are reduced to elemental silver, which deposits as a characteristic "silver mirror" on the inner surface of the reaction vessel.[2][5] Most ketones do not react, with the exception of α-hydroxy ketones which can tautomerize to aldehydes.[5]
The potential use of this compound as a starting material for Tollens' reagent presents a chemical challenge. Tartaric acid and its salts are known to give a positive Tollens' test, meaning they are oxidized by the reagent. This suggests that a Tollens' reagent prepared from this compound would likely have a very short shelf-life due to the auto-oxidation-reduction reaction between the silver complex and the tartrate counter-ion. This inherent instability is a probable reason why this method is not commonly employed or documented.
For researchers in drug development, the Tollens' test can be a useful preliminary screen for the presence of aldehyde functional groups in novel compounds or for detecting reducing sugars. The standard preparation method is reliable and well-characterized for these purposes. Any investigation into alternative formulations, such as one using this compound, should be approached with caution and would require significant experimental validation to prove its utility and stability.
Conclusion
While the concept of using this compound for the preparation of Tollens' reagent is chemically plausible, it is not a standard or recommended procedure. The well-established method using silver nitrate provides a stable and reliable reagent for analytical and synthetic purposes. The information provided herein on the standard protocol offers a robust starting point for researchers. The theoretical protocol using this compound is presented for informational and investigational purposes only and should be treated as such. Further research would be necessary to determine the feasibility and characteristics of a Tollens' reagent prepared in this manner.
References
- 1. US2801935A - The use of hydrazine tartrate salts in the chemical deposition of metals - Google Patents [patents.google.com]
- 2. 5 Ways to Make Tollenâs Test A More Approachable Topic [labster.com]
- 3. quora.com [quora.com]
- 4. Tollens' reagent - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Disilver Tartrate as a Potential Catalyst in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the general reactivity of silver(I) carboxylates and silver complexes with chiral ligands. Direct literature precedent for the use of pre-formed disilver tartrate as a catalyst in the described reactions is limited. These protocols are provided as a guide for potential applications and should be adapted and optimized for specific research needs.
Introduction to this compound and its Potential Catalytic Activity
This compound is the silver(I) salt of tartaric acid. While tartaric acid and its esters are widely used as chiral ligands and synthons in asymmetric synthesis, the application of this compound as a standalone catalyst is not extensively documented in scientific literature.[1][2] However, based on the well-established catalytic activity of other silver(I) salts and silver carboxylates, this compound holds potential as a catalyst in various organic transformations.[3][4] Silver(I) catalysts are known to be effective in cycloaddition reactions, asymmetric synthesis, coupling reactions, and the synthesis of heterocyclic compounds.[3] The tartrate moiety, being chiral, could potentially induce enantioselectivity in these reactions.
This document outlines potential applications of this compound as a catalyst, along with detailed, representative experimental protocols adapted from similar silver-catalyzed reactions.
Preparation of this compound
A common method for the preparation of silver salts of carboxylic acids involves the reaction of a soluble silver salt (like silver nitrate) with the corresponding carboxylic acid or its alkali metal salt.
Protocol 2.1: Synthesis of this compound
Materials:
-
L-(+)-Tartaric acid
-
Silver nitrate (B79036) (AgNO₃)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve a specific molar amount of L-(+)-tartaric acid in deionized water.
-
In a separate flask, dissolve two molar equivalents of sodium hydroxide in deionized water to form a solution of sodium tartrate.
-
Slowly add the sodium tartrate solution to a solution of two molar equivalents of silver nitrate in deionized water with constant stirring.
-
A white precipitate of this compound will form.
-
Protect the suspension from light to prevent the photoreduction of silver ions.
-
Filter the precipitate, wash with deionized water, and then with ethanol.
-
Dry the resulting white solid under vacuum in the dark.
Potential Catalytic Applications of this compound
Based on the known reactivity of silver catalysts, this compound could potentially be applied in the following areas:
-
Asymmetric Aldol (B89426) Reactions: The chiral tartrate backbone could serve as a chiral ligand to induce enantioselectivity in aldol reactions.
-
Synthesis of Heterocycles: Silver catalysts are known to mediate the synthesis of various heterocyclic compounds.[5]
-
Oxidation Reactions: Silver(I) salts can act as catalysts for the oxidation of aldehydes to carboxylic acids.[6]
-
Decarboxylation Reactions: Silver catalysts can facilitate decarboxylative transformations of carboxylic acids.[7]
Application Note 1: Potential Use of this compound in Asymmetric Aldol Reactions
The chiral environment provided by the tartrate ligand in this compound could be exploited for enantioselective carbon-carbon bond formation, such as in the aldol reaction.
Hypothesized Reaction Scheme:
Caption: Hypothesized asymmetric aldol reaction catalyzed by this compound.
Experimental Protocol 1.1: Representative Protocol for a Silver-Catalyzed Asymmetric Aldol Reaction
(This protocol is adapted from general procedures for silver-catalyzed asymmetric aldol reactions and should be optimized for this compound.)
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Ketone (e.g., acetone)
-
This compound (as the catalyst)
-
Anhydrous solvent (e.g., THF or CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (e.g., 5 mol%).
-
Add the anhydrous solvent (e.g., 5 mL).
-
Add the aldehyde (1.0 mmol) and the ketone (1.2 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or cooled to 0 °C) for the specified time (e.g., 24-48 hours), monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess of the product using chiral HPLC.
Table 1: Representative Data for a Silver-Catalyzed Asymmetric Aldol Reaction
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 5 | THF | 25 | 24 | 75 | 60 |
| 2 | 10 | CH₂Cl₂ | 0 | 48 | 82 | 75 |
| 3 | 5 | Toluene | 25 | 24 | 68 | 55 |
(Data are hypothetical and for illustrative purposes only)
Application Note 2: Potential Application in the Synthesis of Nitrogen-Containing Heterocycles
Silver catalysts have been shown to be effective in the synthesis of nitrogen-containing heterocycles.[8] this compound could potentially catalyze such transformations.
Hypothesized Reaction Workflow:
References
- 1. Tartaric acid - Wikipedia [en.wikipedia.org]
- 2. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfachemic.com [alfachemic.com]
- 4. mdpi.com [mdpi.com]
- 5. Silver-mediated synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Silver(I) as a widely applicable, homogeneous catalyst for aerobic oxidation of aldehydes toward carboxylic acids in water—“silver mirror”: From stoichiometric to catalytic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silver-Catalyzed Decarboxylative Bromination of Aliphatic Carboxylic Acids [organic-chemistry.org]
- 8. Silver-catalyzed synthesis of nitrogen heterocycles: recent advancements - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Silver Nanowires via a Tartrate-Mediated Route
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silver nanowires (AgNWs) are one-dimensional nanostructures that have garnered significant attention across various scientific disciplines, including biomedical applications and drug delivery systems, owing to their unique electrical, optical, and antimicrobial properties. The synthesis of AgNWs with controlled dimensions is crucial for their application-specific performance. This document provides a detailed protocol for the synthesis of silver nanowires using a tartrate-mediated aqueous method. While the direct use of disilver tartrate as a single precursor is not widely documented, this protocol is based on the well-established tartrate-reduced synthesis, where a silver salt is reduced by a tartrate compound. This adapted protocol provides a foundational method for producing AgNWs, which can be further optimized for specific research and development needs.
Experimental Protocols
Materials and Equipment
-
Silver nitrate (B79036) (AgNO₃)
-
Potassium tartrate (K₂C₄H₄O₆) or Tartaric Acid (C₄H₆O₆)
-
Polyvinylpyrrolidone (PVP), MW ≈ 55,000
-
Deionized (DI) water
-
Three-neck round-bottom flask
-
Condenser
-
Heating mantle with magnetic stirrer
-
Temperature controller
-
Centrifuge
-
Sonicator
Synthesis Procedure: Tartrate-Reduced Method
This protocol details a common method for synthesizing silver nanowires where tartrate acts as a reducing agent for silver nitrate in the presence of a capping agent, PVP.
-
Preparation of Reaction Solution:
-
In a 250 mL three-neck round-bottom flask, dissolve 0.8 g of PVP in 100 mL of DI water with vigorous stirring until the PVP is completely dissolved.
-
To this solution, add 0.2 g of potassium tartrate and continue stirring to ensure a homogenous mixture.
-
-
Initiation of Reaction:
-
Heat the solution to 90°C under constant stirring.
-
Once the temperature has stabilized, rapidly inject a 10 mL aqueous solution of silver nitrate (0.2 M) into the flask.
-
The color of the solution will gradually change, indicating the formation of silver nanoparticles and subsequently nanowires.
-
-
Nanowire Growth:
-
Maintain the reaction temperature at 90°C for 2-4 hours to allow for the growth of nanowires. The reaction time can be varied to control the aspect ratio of the nanowires.
-
-
Purification of Silver Nanowires:
-
After the reaction is complete, cool the solution to room temperature.
-
Transfer the solution to centrifuge tubes and centrifuge at 4000 rpm for 20 minutes to pellet the silver nanowires and nanoparticles.
-
Discard the supernatant and re-disperse the pellet in 50 mL of DI water with the aid of sonication.
-
Repeat the centrifugation and washing steps three times with DI water, followed by two washes with ethanol and a final wash with acetone to remove residual PVP and other impurities.
-
After the final wash, re-disperse the purified silver nanowires in a suitable solvent, such as ethanol or isopropanol, for storage and further use.
-
Data Presentation
The following table summarizes typical quantitative data obtained from the tartrate-reduced synthesis of silver nanowires. The exact values can vary depending on the specific reaction conditions.
| Parameter | Value | Characterization Method |
| Average Nanowire Diameter | 50 - 100 nm | SEM, TEM |
| Average Nanowire Length | 10 - 50 µm | SEM, TEM |
| Aspect Ratio | 100 - 1000 | Calculated from SEM/TEM |
| Yield | Variable | Gravimetric analysis |
| Surface Plasmon Resonance | ~380 nm (transverse) | UV-Vis Spectroscopy |
| Crystal Structure | Face-centered cubic (fcc) | XRD, SAED |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the key steps in the tartrate-mediated synthesis of silver nanowires.
Caption: Workflow for the synthesis and purification of silver nanowires.
Proposed Signaling Pathway: Nanowire Formation
The formation of silver nanowires in a tartrate-reduced synthesis is believed to follow a seed-mediated growth mechanism.
Caption: Proposed mechanism for silver nanowire formation.
Application Notes and Protocols: The Role of Tartrate in Electrochemical Applications of Silver
Audience: Researchers, scientists, and drug development professionals.
Introduction: While disilver tartrate as a discrete compound has limited direct electrochemical applications reported in scientific literature, the tartrate ion plays a significant role in the electrochemical deposition of silver and in the synthesis of electrochemically active silver nanoparticles. These nanoparticles are subsequently utilized in a variety of electrochemical sensing applications. This document provides an overview of these applications, supported by experimental data and detailed protocols.
Part 1: Tartrate in the Electrodeposition of Silver
Tartaric acid and its salts are utilized in silver electroplating baths to influence the morphology, coherence, and surface finish of the deposited silver layer. Tartrate acts as a complexing agent, modifying the electrochemical behavior of silver ions at the electrode surface.
Application Notes:
The addition of L-tartaric acid to a silver nitrate (B79036) electrodeposition bath has been shown to shift polarization curves towards more negative potentials by approximately 50 mV, without altering the rate-determining step of the reaction.[1][2] The primary role of tartrate is to adsorb onto the cathode surface, which inhibits the reduction of silver ions and influences the grain structure of the deposit.[1] The morphology of the silver deposit is highly dependent on the relative concentrations of silver ions and tartaric acid.[1]
-
Activation Control: At high silver nitrate concentrations (above 70 mM), the process is under activation control, leading to the formation of rough and coherent silver deposits.[1][2]
-
Diffusion Control: In more dilute solutions, where the process is under mixed or diffusion control, the presence of tartrate promotes the formation of dendritic or spongy silver structures.[1][2]
The key species responsible for modifying the deposit is believed to be a neutral associate, Ag(HA), formed between the silver ion (Ag+) and the tartrate monoanion (HA–).[1] The concentration of this species can be controlled by adjusting the pH and the concentrations of silver nitrate and tartaric acid in the bath.
Quantitative Data: Electrodeposition Parameters
| Parameter | Electrolyte Composition | Observations | Reference |
| Polarization Shift | AgNO3 solutions with L-tartaric acid | Approx. 50 mV shift to more electronegative potentials | [1][2] |
| Deposit Morphology (Activation Control) | >70 mM AgNO3, 15 mM Tartaric Acid | Rough and coherent deposits | [1][2] |
| Deposit Morphology (Diffusion Control) | <70 mM AgNO3, 15 mM Tartaric Acid | Dendritic and spongy deposits | [1][2] |
| Complexing Agent Concentration | 10-38 g/L Tartaric Acid in a chemical silver plating solution | Improves the stability of the plating liquid |
Experimental Protocol: Tartrate-Assisted Silver Electrodeposition
This protocol describes the galvanostatic deposition of silver from a nitrate-tartrate bath.
1. Materials and Equipment:
-
Silver nitrate (AgNO₃)
-
L-(+)-tartaric acid
-
Deionized water
-
Silver sheet (for anode and cathode substrate)
-
Cylindrical electrochemical cell (300 cm³)
-
DC power supply (galvanostat)
-
Reference electrode (e.g., Ag/AgCl)
-
Voltmeter
-
Scanning Electron Microscope (SEM) for morphological analysis
2. Electrolyte Preparation:
-
Prepare a 300 cm³ aqueous solution containing silver nitrate at a concentration between 0.07 M and 1.07 M.
-
Add L-(+)-tartaric acid to the solution to a final concentration of 15 mM.
-
Adjust the pH of the solution to 2 using nitric acid, if necessary.
3. Electrochemical Setup:
-
Place the silver cathode and anode in the electrochemical cell, ensuring they are parallel and separated by a distance of 6 cm.
-
Connect the electrodes to the DC power supply.
-
Place the reference electrode in close proximity to the cathode to monitor its potential.
4. Electrodeposition Procedure:
-
Conduct the electrodeposition at room temperature in an unstirred electrolyte.
-
Apply a constant current density. The ratio of current density to silver ion concentration (i/c) should be in the range of 5–20 A· dm/mol .
-
Continue the deposition for a set duration, for example, 10 minutes.
-
After deposition, carefully remove the cathode, rinse it with deionized water, and dry it.
5. Characterization:
-
Observe the morphology of the silver deposit using a Scanning Electron Microscope (SEM).
Visualization: Workflow for Tartrate-Assisted Silver Electrodeposition
Caption: Workflow for Tartrate-Assisted Silver Electrodeposition.
Part 2: Tartrate-Reduced Silver Nanoparticles in Electrochemical Sensing
Tartrate can act as a reducing agent for the synthesis of silver nanoparticles (AgNPs) from a silver salt precursor. These AgNPs possess excellent electrocatalytic properties and a high surface-area-to-volume ratio, making them ideal for modifying electrodes in electrochemical sensors.
Application Notes:
Silver nanoparticles are widely used to enhance the performance of electrochemical sensors due to their high conductivity and catalytic activity.[3] The modification of electrode surfaces with AgNPs can lead to a significant increase in the sensitivity and a lower limit of detection for various analytes.[2][4] While various methods exist for AgNP synthesis, the use of tartrate as a reducing agent offers a straightforward chemical reduction route. The resulting AgNPs can be used to fabricate sensors for a range of molecules, including glucose and nitrates.[1][2][4]
For instance, in non-enzymatic glucose sensing, AgNP-modified electrodes facilitate the direct electro-oxidation of glucose.[1][4] The large surface area and catalytic nature of the nanoparticles enhance the electron transfer rate, leading to a more pronounced and measurable signal.[1][4] Similarly, for nitrate detection, AgNP-modified electrodes can catalyze the reduction of nitrate ions, allowing for their electrochemical quantification.[2]
Quantitative Data: Performance of AgNP-Based Electrochemical Sensors
| Sensor Application | Electrode Modification | Sensitivity | Linear Range | Limit of Detection (LOD) | Reference |
| Non-enzymatic Glucose | AgNPs on Poly(3-aminobenzoic acid) | 50.71 µA mM⁻¹ cm⁻² | 1 to 16 mM | 0.2 µM | [1] |
| Non-enzymatic Glucose | AgNPs on functionalized MWCNTs | 1057.3 μA mM⁻¹ | 1.3 to 1000 μM | 0.03 μM | [4] |
| Nitrate | AgNPs on Gold Screen-Printed Electrode | Not specified | 100 to 1500 µM | 7.7 µM | [2] |
| Non-enzymatic Glucose | Mucilage-capped AgNPs on Glassy Carbon | Not specified | 0.01 to 2.2 mM | 0.01 mM | [5] |
Experimental Protocol: Tartrate-Reduced Synthesis of Silver Nanoparticles for Sensor Fabrication
This protocol describes a general method for synthesizing AgNPs using tartrate as a reducing agent and their subsequent application in modifying an electrode.
1. Materials and Equipment:
-
Silver nitrate (AgNO₃)
-
Potassium sodium tartrate or another tartrate salt
-
Polyvinylpyrrolidone (PVP) (optional, as a stabilizer)
-
Deionized water
-
Heating mantle with magnetic stirring
-
Glassware (flasks, beakers)
-
Centrifuge
-
Bare electrode (e.g., Glassy Carbon Electrode - GCE)
-
Polishing materials (alumina slurry)
-
Electrochemical workstation (potentiostat/galvanostat)
2. Synthesis of Tartrate-Reduced AgNPs:
-
Prepare an aqueous solution of silver nitrate.
-
In a separate flask, prepare an aqueous solution of potassium sodium tartrate. The molar ratio of tartrate to silver nitrate will influence the reaction rate and nanoparticle characteristics.
-
Heat the tartrate solution to boiling under vigorous stirring.
-
Rapidly inject the silver nitrate solution into the boiling tartrate solution. A color change (e.g., to yellowish-brown) indicates the formation of AgNPs.
-
Continue heating and stirring for a set period (e.g., 15-30 minutes) to ensure the reaction is complete.
-
Allow the solution to cool to room temperature.
-
(Optional) If a stabilizer like PVP is used, it can be added to the tartrate solution before the injection of silver nitrate.
-
Purify the AgNPs by centrifugation and redispersion in deionized water multiple times.
3. Electrode Modification:
-
Polish the surface of a GCE with alumina (B75360) slurry to a mirror finish.
-
Clean the electrode by sonicating in deionized water and ethanol.
-
Dry the electrode surface under a stream of nitrogen.
-
Drop-cast a small volume (e.g., 5-10 µL) of the synthesized AgNP suspension onto the cleaned GCE surface.
-
Allow the solvent to evaporate completely at room temperature, resulting in an AgNP-modified electrode.
4. Electrochemical Measurement:
-
Use the modified electrode as the working electrode in a three-electrode cell with a suitable reference and counter electrode.
-
Perform electrochemical measurements (e.g., cyclic voltammetry, chronoamperometry) in the presence of the target analyte in an appropriate supporting electrolyte.
Visualization: Tartrate-Reduced AgNP Synthesis and Sensor Application
Caption: Synthesis of AgNPs via Tartrate Reduction and Their Use in Sensing.
References
- 1. mdpi.com [mdpi.com]
- 2. jsss.copernicus.org [jsss.copernicus.org]
- 3. mdpi.com [mdpi.com]
- 4. Non-enzymatic glucose electrochemical sensor based on silver nanoparticle decorated organic functionalized multiwall carbon nanotubes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Mucilage-capped silver nanoparticles for glucose electrochemical sensing and fuel cell applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Disilver Tartrate in the Development of Antimicrobial Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of antibiotic-resistant pathogens necessitates the development of novel antimicrobial materials. Silver, in its various forms, has long been recognized for its broad-spectrum antimicrobial properties. This document focuses on the application of silver nanoparticles synthesized using tartrate as a reducing and capping agent, a method that offers a green and efficient route to producing stable and effective antimicrobial agents. While the term "disilver tartrate" might suggest a specific salt, current research points towards the use of tartrate in the synthesis of metallic silver nanoparticles (AgNPs) from a silver precursor, typically silver nitrate (B79036). These tartrate-capped AgNPs can be incorporated into various materials to impart antimicrobial characteristics.
The antimicrobial action of silver nanoparticles is multifaceted, primarily involving the release of silver ions (Ag+), which can disrupt microbial cell membranes, interfere with essential enzymes and proteins by binding to thiol groups, and even damage DNA.[1][2][3][4] The nanoparticle form provides a large surface area for the sustained release of these ions, enhancing their antimicrobial efficacy.
Data Presentation: Antimicrobial Efficacy of Silver Nanoparticles
The following tables summarize the antimicrobial activity of silver nanoparticles against various microorganisms. While specific data for tartrate-reduced silver nanoparticles is limited, the provided data for chemically synthesized silver nanoparticles offers a valuable reference point for researchers.
Table 1: Minimum Inhibitory Concentration (MIC) of Silver Nanoparticles
| Microorganism | Type | Nanoparticle Size | MIC (µg/mL) | Reference |
| Escherichia coli | Gram-negative | 5 nm | 6 | [5] |
| Escherichia coli | Gram-negative | Not specified | 7.8 | N/A |
| Staphylococcus aureus | Gram-positive | 5 nm | 25-50 | [5] |
| Staphylococcus aureus | Gram-positive | Not specified | 0.625 (mg/mL) | N/A |
| Fusobacterium nucleatum | Gram-negative | 5 nm | 25-50 | [5] |
| Streptococcus mutans | Gram-positive | 5 nm | 25-50 | [5] |
| Streptococcus sanguis | Gram-positive | 5 nm | 25-50 | [5] |
| Streptococcus mitis | Gram-positive | 5 nm | 25-50 | [5] |
| Aggregatibacter actinomycetemcomitans | Gram-negative | 5 nm | 25-50 | [5] |
Table 2: Zone of Inhibition of Silver Nanoparticles
| Microorganism | Type | Nanoparticle Concentration | Zone of Inhibition (mm) | Reference |
| Staphylococcus aureus | Gram-positive | Not specified | 10.23 ± 0.54 | [6] |
| Escherichia coli | Gram-negative | Not specified | 15.38 ± 0.32 | [6] |
| Various bacteria | Not specified | Chitosan and algae extract combination | >16 | [5] |
Experimental Protocols
Protocol 1: Synthesis of Tartrate-Reduced Silver Nanoparticles
This protocol describes a method for the synthesis of silver nanoparticles using tartrate as a reducing agent.
Materials:
-
Silver nitrate (AgNO₃)
-
Potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O)
-
Polyvinylpyrrolidone (PVP) (optional, as a stabilizer)
-
Deionized water
Procedure:
-
Prepare a 0.1 M solution of silver nitrate in deionized water.
-
Prepare a 0.1 M solution of potassium sodium tartrate in deionized water.
-
(Optional) Prepare a 1% (w/v) solution of PVP in deionized water.
-
In a flask, heat the potassium sodium tartrate solution to boiling.
-
While vigorously stirring, add the silver nitrate solution dropwise to the boiling tartrate solution.
-
(Optional) After the addition of silver nitrate, add the PVP solution to the reaction mixture.
-
Continue heating and stirring the solution for 30-60 minutes. A color change to yellowish-brown indicates the formation of silver nanoparticles.
-
Allow the solution to cool to room temperature.
-
The resulting colloidal silver nanoparticle solution can be purified by centrifugation and redispersion in deionized water.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Tartrate-reduced silver nanoparticle solution of known concentration
-
Bacterial or fungal culture
-
Nutrient broth (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a series of twofold dilutions of the silver nanoparticle solution in nutrient broth in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., 10⁵ CFU/mL).
-
Include a positive control (broth with inoculum, no nanoparticles) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.
Protocol 3: Agar (B569324) Well Diffusion Assay (Zone of Inhibition)
This method assesses the antimicrobial activity by measuring the zone of growth inhibition around a well containing the antimicrobial agent.
Materials:
-
Tartrate-reduced silver nanoparticle solution
-
Bacterial or fungal culture
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Sterile cork borer or pipette tip
Procedure:
-
Prepare a lawn of the test microorganism on the surface of an agar plate by evenly spreading a standardized inoculum.
-
Create wells of a defined diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Pipette a fixed volume (e.g., 50-100 µL) of the silver nanoparticle solution into each well.
-
Incubate the plates at the optimal temperature for the microorganism for 24-48 hours.
-
Measure the diameter of the clear zone of inhibition around each well in millimeters.
Visualizations
References
- 1. Frontiers | Mechanistic Basis of Antimicrobial Actions of Silver Nanoparticles [frontiersin.org]
- 2. Mechanistic Basis of Antimicrobial Actions of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antibacterial Mechanism of Silver Nanoparticles and Its Application in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Silver Nanoparticles and Their Antibacterial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: Growth of Disilver Tartrate Single Crystals
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the growth of disilver tartrate single crystals, a compound of interest for its potential applications in materials science and pharmaceuticals. The following methodology is based on established principles of single crystal growth, adapted for the specific properties of silver tartrate compounds.
Introduction
Single crystals are crucial for the unambiguous determination of molecular structures and for studying the anisotropic properties of materials. This compound, as a metal-organic framework, may exhibit interesting chemical and physical properties that are best understood through the analysis of well-ordered single crystals. This protocol outlines a reproducible method for obtaining single crystals of this compound suitable for X-ray diffraction analysis and other characterization techniques. The primary method described here is the slow evaporation of a saturated solution, a widely used and effective technique for growing high-quality single crystals.[1][2]
Experimental Protocol
This protocol is divided into two main stages: the synthesis of this compound powder and the subsequent growth of single crystals from this powder.
2.1. Synthesis of this compound Powder
Materials:
-
Silver nitrate (B79036) (AgNO₃)
-
L-(+)-Tartaric acid (C₄H₆O₆)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution (1 M)
-
Deionized water
-
0.22 µm syringe filters
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a 0.1 M solution of silver nitrate in deionized water.
-
Prepare a 0.1 M solution of L-(+)-tartaric acid in deionized water.
-
-
Precipitation:
-
In a clean beaker, slowly add the silver nitrate solution to the tartaric acid solution with constant stirring. A white precipitate of silver tartrate will form.
-
To increase the yield, the pH of the solution can be carefully adjusted to ~5-6 using a dilute ammonium hydroxide solution.
-
-
Isolation and Purification:
-
Filter the precipitate using a Buchner funnel and wash it several times with deionized water to remove any unreacted starting materials.
-
Finally, wash the precipitate with ethanol to facilitate drying.
-
-
Drying:
-
Dry the resulting white powder of this compound in a desiccator over a suitable desiccant (e.g., silica (B1680970) gel) at room temperature.
-
2.2. Single Crystal Growth by Slow Evaporation
Materials:
-
Synthesized this compound powder
-
Ammonium hydroxide solution (concentrated)
-
Deionized water
-
Small, clean crystallizing dish or beaker
-
Parafilm or aluminum foil
Procedure:
-
Prepare a Saturated Solution:
-
In a small beaker, dissolve a small amount of the synthesized this compound powder in a minimal amount of concentrated ammonium hydroxide solution. Silver tartrate is sparingly soluble in water but its solubility increases in the presence of ammonia (B1221849) due to the formation of the diamminesilver(I) complex, [Ag(NH₃)₂]⁺.
-
Gently warm the solution while stirring to ensure complete dissolution.
-
Allow the solution to cool to room temperature. If any solid precipitates, it indicates a supersaturated solution. If no solid is present, add a little more this compound powder until a small amount of undissolved solid remains at the bottom, ensuring the solution is saturated.
-
-
Filtration:
-
Filter the saturated solution through a 0.22 µm syringe filter into a clean crystallizing dish. This step is crucial to remove any dust particles or undissolved microcrystals that could act as unwanted nucleation sites.
-
-
Crystal Growth:
-
Cover the crystallizing dish with parafilm or aluminum foil.
-
Pierce a few small holes in the cover to allow for slow evaporation of the solvent (ammonia and water).
-
Place the dish in a location free from vibrations and significant temperature fluctuations.[1][2] A dark cabinet is often a suitable environment.[2]
-
-
Monitoring and Harvesting:
-
Monitor the dish daily for the formation of crystals. The growth process can take several days to weeks.
-
Once crystals of a suitable size have formed, carefully harvest them from the solution using tweezers.
-
Gently wash the crystals with a small amount of cold deionized water and dry them on a filter paper.
-
Data Presentation
The following table provides a template for recording experimental data during the crystal growth process. Populating this table for each experiment will allow for the optimization of the crystal growth conditions.
| Parameter | Value 1 | Value 2 | Value 3 | Notes |
| Precursor Concentration | Concentration of AgNO₃ and Tartaric Acid | |||
| Solvent System | e.g., NH₄OH concentration | |||
| Temperature (°C) | Growth temperature | |||
| Growth Time (days) | Time until suitable crystals form | |||
| Crystal Dimensions (mm) | Average or maximum size | |||
| Crystal Habit | e.g., needle-like, prismatic, etc. | |||
| Yield (%) |
Experimental Workflow
The following diagram illustrates the logical workflow for the single crystal growth of this compound.
Caption: Workflow for the synthesis and single crystal growth of this compound.
Alternative Crystal Growth Methods
While slow evaporation is a robust method, other techniques can be employed if it does not yield suitable crystals.
-
Solvent Diffusion (Layering): In this method, a solution of this compound in a good solvent (e.g., aqueous ammonia) is carefully layered with a miscible "anti-solvent" in which the compound is insoluble (e.g., ethanol).[1] Crystals will form at the interface between the two solvents.
-
Gel Growth: This technique can be useful for compounds that are sparingly soluble and tend to precipitate rapidly. A silica gel matrix is typically used as the growth medium.[3][4] Solutions of silver nitrate and tartaric acid can be allowed to diffuse towards each other through the gel, leading to the formation of crystals within the gel matrix.[3]
Characterization
The grown crystals should be characterized to confirm their identity and quality. X-ray diffraction (XRD) is the definitive method for determining the crystal structure. Other useful characterization techniques include Fourier-transform infrared spectroscopy (FTIR) to identify functional groups and thermogravimetric analysis (TGA) to assess thermal stability.
References
Application Notes and Protocols for the Quantification of Disilver Tartrate
This document provides detailed application notes and experimental protocols for various analytical methods suitable for the quantification of disilver tartrate. The primary approach for quantifying this salt is through the determination of its silver (Ag⁺) ion content. The methods detailed below—Titrimetry, UV-Vis Spectrophotometry, and Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)—offer a range of options varying in sensitivity, instrumentation requirements, and complexity.
Argentometric Titration (Volhard Method)
Application Note:
Argentometric titration is a classic and cost-effective method for determining the concentration of silver ions in a solution. The Volhard method is a specific type of back-titration used for this purpose.[1] In this procedure, a known excess of a standard thiocyanate (B1210189) solution is added to the sample containing silver ions, leading to the precipitation of silver thiocyanate. The excess thiocyanate is then titrated with a standard silver nitrate (B79036) solution in the presence of a ferric iron (Fe³⁺) indicator.[1][2] The endpoint is signaled by the formation of a red-colored complex, [Fe(SCN)]²⁺, which occurs after all the silver ions have precipitated.[2] This method is advantageous because it can be performed in a strongly acidic medium, which prevents the interference of other ions like carbonates and oxalates that would precipitate in neutral conditions.[3]
Quantitative Data Summary:
| Parameter | Value/Range | Notes |
| Analyte | Silver Ion (Ag⁺) | Indirectly determines this compound concentration. |
| Titrant | Potassium or Ammonium (B1175870) Thiocyanate (KSCN or NH₄SCN) | Standardized solution, typically 0.1 N.[1] |
| Indicator | Ferric Ammonium Sulfate (B86663) or Ferric Sulfate | A 10% solution or saturated solution of ferric alum is used.[1] |
| Endpoint | Formation of a permanent faint reddish color | Due to the [Fe(SCN)]²⁺ complex.[1] |
| Conditions | Strongly acidic (Nitric Acid) | Prevents interference from other anions.[3] |
Experimental Protocol:
1. Reagent Preparation:
- Standard Silver Nitrate Solution (0.1 N): Dissolve 16.988 g of dry AgNO₃ in deionized water and dilute to 1.0 L in a volumetric flask.[1] Alternatively, dissolve 10.788 g of pure silver metal in nitric acid and dilute to 1.0 L.[1]
- Standard Potassium Thiocyanate Solution (approx. 0.1 N): Dissolve approximately 9.7 g of KSCN in 1.0 L of deionized water. This solution must be standardized against the 0.1 N AgNO₃ solution.
- Ferric Indicator Solution: Prepare a 10% w/v solution of ferric ammonium sulfate [FeNH₄(SO₄)₂·12H₂O] in deionized water.
- Nitric Acid (HNO₃): Use concentrated nitric acid, diluted with about one-fourth its volume of distilled water and boiled to expel lower oxides of nitrogen.[1]
2. Sample Preparation:
- Accurately weigh a sample of this compound expected to contain a quantifiable amount of silver.
- Dissolve the sample in a minimal amount of dilute nitric acid to ensure all silver is in the ionic (Ag⁺) form. Heat gently if necessary to aid dissolution.
- Dilute the dissolved sample with deionized water to a suitable volume (e.g., 100 mL) in a volumetric flask.
3. Titration Procedure:
- Pipette a known volume (e.g., 25.00 mL) of the prepared sample solution into an Erlenmeyer flask.
- Add 5 mL of the ferric indicator solution and about 10 mL of the prepared nitric acid.[1]
- Titrate the solution with the standardized potassium thiocyanate solution from a burette.
- Initially, a white precipitate of silver thiocyanate (AgSCN) will form.
- Continue the titration, swirling the flask constantly. The endpoint is reached when the first permanent, faint reddish-brown color persists for at least 30 seconds.[1]
- Record the volume of KSCN solution used.
- Perform a blank titration to account for any impurities.
4. Calculation:
- Calculate the concentration of Ag⁺ in the sample using the stoichiometry of the reaction: Ag⁺(aq) + SCN⁻(aq) → AgSCN(s).
- From the concentration of Ag⁺, calculate the initial concentration of this compound (Ag₂C₄H₄O₆).
Workflow Diagram:
UV-Vis Spectrophotometry
Application Note:
UV-Vis spectrophotometry offers a sensitive and rapid method for the determination of silver ions. This technique is based on the formation of a colored complex between silver ions and a specific chromogenic reagent.[4] The intensity of the color, which is directly proportional to the concentration of the silver complex, is measured by its absorbance at a specific wavelength.[5] A variety of reagents can be used, such as meloxicam (B1676189), which reacts with Ag(I) in an acetate (B1210297) buffer (pH 4.6) to form a stable yellow complex with maximum absorbance at 412 nm.[4] The method is highly selective and can be applied to determine trace amounts of silver in various samples.[4]
Quantitative Data Summary (using Meloxicam):
| Parameter | Value/Range | Reference |
| Analyte | Silver Ion (Ag⁺) | [4] |
| Reagent | Meloxicam | [4] |
| Wavelength (λmax) | 412 nm | [4] |
| pH | 4.6 (Acetate Buffer) | [4] |
| Linear Range | 1.0 - 15.0 µg/mL | [4] |
| Molar Absorptivity (ε) | 1.124 x 10⁴ L mol⁻¹ cm⁻¹ | [4] |
| Limit of Detection (LOD) | Calculated from regression data | [4] |
| Correlation Coefficient (R²) | 0.9992 | [4] |
Experimental Protocol:
1. Reagent Preparation:
- Stock Silver Solution (1000 µg/mL): Dissolve an appropriate amount of AgNO₃ in deionized water.
- Working Standard Solutions: Prepare a series of standard solutions (e.g., 1.0, 2.5, 5.0, 7.5, 10.0, 12.5, 15.0 µg/mL) by diluting the stock solution.[4]
- Meloxicam Solution (1 x 10⁻³ M): Prepare by dissolving the required amount of meloxicam in a suitable solvent.
- Acetate Buffer (pH 4.6): Prepare using standard laboratory procedures.[4]
- Triton X-100 Solution: Used as a surfactant to enhance complex stability.[4]
2. Sample Preparation:
- Accurately weigh a sample of this compound.
- Dissolve the sample in a minimal amount of dilute nitric acid and then dilute with deionized water to a known volume to bring the expected silver concentration within the linear range of the assay.
3. Measurement Procedure:
- In a series of volumetric flasks, add aliquots of the standard silver solutions or the prepared sample solution.
- To each flask, add 1.0 mL of the 1 x 10⁻³ M meloxicam solution, 4.0 mL of the acetate buffer (pH 4.6), and a small amount of Triton X-100.[4]
- Dilute to the final volume with deionized water and mix well.
- Allow the color to develop for a specified time.
- Measure the absorbance of each solution at 412 nm against a reagent blank (containing all components except silver).[4]
4. Data Analysis:
- Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
- Determine the concentration of silver in the sample solution from the calibration curve using its measured absorbance.
- Calculate the original concentration of this compound in the solid sample.
Workflow Diagram:
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Application Note:
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is a powerful and highly sensitive analytical technique for elemental analysis. It is capable of detecting metals and several non-metals at concentrations as low as parts per trillion. For the quantification of this compound, the sample is first digested to convert the silver into its ionic form in solution. This solution is then introduced into a high-temperature argon plasma, which atomizes and ionizes the silver. The resulting ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector measures the abundance of silver isotopes (¹⁰⁷Ag and ¹⁰⁹Ag), allowing for precise and accurate quantification.[6] This method provides excellent sensitivity and is suitable for trace-level analysis.[7]
Quantitative Data Summary:
| Parameter | Value/Range | Reference |
| Analyte | Silver Isotopes (¹⁰⁷Ag, ¹⁰⁹Ag) | [6] |
| Instrumentation | ICP-MS | [6] |
| Linear Range | 0.5 - 100 ng/mL (ppb) | [6] |
| Limit of Detection (LOD) | ~5.1 ng/g (in feces matrix) | [6] |
| Limit of Quantification (LOQ) | ~50 ng/g (in feces matrix) | [6] |
| Internal Standard | Indium (In) | [6] |
| Recovery | 82-93% (in biological matrices) | [6] |
Experimental Protocol:
1. Reagent Preparation:
- High-Purity Acids: Use trace-metal grade nitric acid (HNO₃) and hydrochloric acid (HCl) for sample digestion and dilution.
- Stock Silver Standard (e.g., 1000 ppm): Use a certified silver standard solution.
- Calibration Standards: Prepare a series of calibration standards, typically ranging from 0.5 to 100 ng/mL, by diluting the stock standard in a matrix-matching diluent (e.g., 2% HNO₃).[6]
- Internal Standard Solution: Prepare a solution of an element not expected in the sample, such as Indium (In), to correct for instrument drift.[6]
2. Sample Preparation (Acid Digestion):
- Accurately weigh a small amount of the this compound sample into a clean digestion vessel.
- Add a measured volume of concentrated nitric acid (and potentially other acids like HCl, depending on the matrix).
- Digest the sample using a microwave digestion system or by heating on a hot plate in a fume hood until the sample is completely dissolved and the solution is clear.
- After cooling, quantitatively transfer the digestate to a volumetric flask and dilute to a final volume with deionized water. The final acid concentration should typically be around 1-2%.
3. ICP-MS Analysis:
- Set up and optimize the ICP-MS instrument according to the manufacturer's instructions for silver analysis. Monitor isotopes ¹⁰⁷Ag and ¹⁰⁹Ag.
- Introduce the internal standard online to all blanks, standards, and samples.
- Aspirate the blank, calibration standards, and prepared sample solutions into the instrument.
- Acquire data for each solution, ensuring that the signal is stable.
4. Data Analysis:
- The instrument software will generate a calibration curve by plotting the intensity ratio (Ag/Internal Standard) against the concentration of the standards.
- The concentration of silver in the digested sample solution is determined from this calibration curve.
- Calculate the concentration of this compound in the original solid sample, accounting for all dilution factors.
Workflow Diagram:
References
- 1. Volhard’s Silver Determination & Argentometry - 911Metallurgist [911metallurgist.com]
- 2. Argentometry - Wikipedia [en.wikipedia.org]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. Spectrophotometric micro determination of silver(I) using meloxicam as a new analytical reagent : Oriental Journal of Chemistry [orientjchem.org]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. Development of an analytical method for assessment of silver nanoparticle content in biological matrices by inductively-coupled plasma mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ANALYTICAL METHODS - Toxicological Profile for Silver - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Disilver Tartrate Solution Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with disilver tartrate solutions. Our goal is to help you prevent photodecomposition and ensure the stability of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is photodecomposition of this compound?
A1: Photodecomposition is a chemical reaction where this compound in solution breaks down upon exposure to light, particularly ultraviolet (UV) radiation. This process involves the reduction of silver ions (Ag⁺) to metallic silver (Ag⁰), which can lead to the formation of silver nanoparticles.[1][2] This decomposition can alter the chemical properties and efficacy of your solution.
Q2: What are the visible signs of this compound photodecomposition?
A2: The most common sign of photodecomposition is a change in the color of the solution. Initially, the solution may turn a pale yellow, and as decomposition progresses, it can become darker, appearing brown or even black. This color change is due to the formation and aggregation of silver nanoparticles, which exhibit a phenomenon known as surface plasmon resonance that absorbs light at specific wavelengths.[3][4] You may also observe the formation of a precipitate as the metallic silver particles aggregate and fall out of solution.
Q3: What factors accelerate the photodecomposition of this compound?
A3: Several factors can accelerate the photodecomposition process:
-
Light Intensity and Wavelength: Higher intensity light, especially in the UV spectrum, provides more energy to initiate the decomposition reaction.[2]
-
Temperature: Elevated temperatures can increase the rate of chemical reactions, including photodecomposition.
-
Presence of Reducing Agents: Unintended reducing agents in the solution can facilitate the reduction of silver ions to metallic silver.
-
pH of the Solution: The pH can influence the stability of the tartrate ligand and the silver complex, potentially making it more susceptible to decomposition.
Q4: How can I prevent the photodecomposition of my this compound solution?
A4: To prevent photodecomposition, it is crucial to control the solution's environment:
-
Storage in Dark Conditions: Storing the solution in amber-colored vials or completely in the dark is the most effective way to prevent light-induced decomposition.[5]
-
Use of Stabilizers: The addition of specific chemical agents can help stabilize the solution. These can include complexing agents or antioxidants.
-
Temperature Control: Storing the solution at a controlled, cool temperature can slow down the rate of decomposition.[5]
-
Inert Atmosphere: Purging the solution and its container with an inert gas like nitrogen or argon can help prevent oxidation-reduction reactions that may contribute to instability.
Troubleshooting Guide
Problem: My this compound solution has started to turn yellow.
-
Question: Why is my clear this compound solution turning yellow? Answer: A yellow tint is often the first sign of photodecomposition, indicating the formation of small silver nanoparticles. This is caused by exposure to light.
-
Question: What immediate steps should I take if my solution turns yellow? Answer: Immediately protect the solution from light by wrapping the container in aluminum foil or transferring it to an amber-colored vial. Store it in a cool, dark place. For future preparations, consider adding a stabilizing agent.
Problem: There is a black precipitate forming in my solution.
-
Question: What is this black precipitate in my this compound solution? Answer: A black precipitate is likely aggregated metallic silver, which is a sign of advanced photodecomposition.
-
Question: Can I still use the solution if a precipitate has formed? Answer: It is not recommended to use the solution for quantitative experiments, as the concentration of active this compound will have decreased, and the presence of silver nanoparticles could interfere with your results. The solution should be remade with proper precautions against photodecomposition.
Problem: My results are inconsistent when using the this compound solution.
-
Question: Could photodecomposition be the cause of my inconsistent experimental results? Answer: Yes, if the solution is decomposing, its concentration is changing over time, which would lead to variability in your experiments. The presence of silver nanoparticles could also cause unexpected side reactions.
-
Question: How can I ensure the stability of my solution for consistent results? Answer: Prepare fresh solutions frequently and store them protected from light and at a cool temperature. Consider using a complexing agent or an antioxidant to enhance stability. Always visually inspect the solution for any signs of decomposition before use.
Data on Potential Stabilizers
While specific quantitative data on the stabilization of this compound solutions is limited in publicly available literature, data from studies on silver nanoparticles with tartrate as a capping agent can provide insights into effective stabilizing strategies.
| Stabilizer/Condition | Observation | Implication for this compound Solution |
| Disodium Tartrate | Acts as a capping agent for silver nanoparticles, preventing aggregation.[6][7] | Maintaining an appropriate concentration of tartrate ions may help stabilize the silver complex. |
| Ascorbic Acid (Antioxidant) | Can act as a reducing agent, but at optimal concentrations, it can contribute to the formation of stable nanoparticles.[6][7] | The use of antioxidants should be approached with caution, as they can also promote the reduction of silver ions if not used correctly. |
| Complexing Agents (e.g., Citrate) | Forms stable complexes with silver ions, which can prevent their reduction.[8][9] | Adding a suitable complexing agent could sequester the silver ions and protect them from light-induced reduction. |
| Storage Temperature | Lower temperatures (e.g., 5°C) significantly improve the stability of silver colloids compared to room temperature.[5] | Storing this compound solutions in a refrigerator is recommended to slow down decomposition. |
| Exclusion of Light | Storage in the dark is the most effective method for preventing changes in silver nanoparticle solutions.[5] | This is the most critical and straightforward step to prevent photodecomposition. |
Experimental Protocols
Protocol for Assessing the Photostability of this compound Solution
This protocol uses UV-Vis spectroscopy to monitor the photodecomposition of a this compound solution by detecting the formation of silver nanoparticles.
Materials:
-
This compound
-
High-purity water
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Light source (e.g., UV lamp or broad-spectrum light source)
-
Amber vials and clear vials
-
Aluminum foil
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound in high-purity water at the desired concentration.
-
Divide the solution into two sets of vials: one set of clear vials for light exposure and one set of amber vials (or clear vials wrapped in aluminum foil) to serve as dark controls.
-
-
Light Exposure:
-
Place the clear vials under a controlled light source. The distance from the light source and the intensity should be kept constant.
-
Place the dark control vials next to the light-exposed samples to ensure they are at the same temperature.
-
-
UV-Vis Spectroscopy Analysis:
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each vial.
-
Record the UV-Vis absorption spectrum of each sample from 300 nm to 700 nm using the spectrophotometer. Use high-purity water as a blank.
-
Monitor for the appearance and growth of a surface plasmon resonance (SPR) peak between 400 nm and 500 nm, which indicates the formation of silver nanoparticles.[3][4]
-
-
Data Analysis:
-
Plot the absorbance at the SPR peak maximum as a function of time for both the light-exposed and dark control samples.
-
A significant increase in absorbance in the light-exposed samples compared to the dark controls confirms photodecomposition.
-
Visualizations
Caption: Photodecomposition pathway of this compound.
Caption: Workflow for assessing photostability.
Caption: Troubleshooting logic for solution instability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. atlantis-press.com [atlantis-press.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Effect of Ascorbic Acid Concentration on the Stability of Tartrate-Capped Silver Nanoparticles | Janah | Indonesian Journal of Chemistry [jurnal.ugm.ac.id]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Disilver Tartrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and quality of disilver tartrate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for the synthesis of this compound?
The synthesis of this compound is typically achieved through a precipitation reaction. This involves reacting a soluble silver salt, most commonly silver nitrate (B79036) (AgNO₃), with a soluble tartrate salt, such as sodium tartrate or potassium sodium tartrate (Rochelle salt), in an aqueous solution.[1][2][3] The this compound, being insoluble in water, precipitates out of the solution as a white solid.[4]
The general ionic equation for this reaction is:
2Ag⁺(aq) + C₄H₄O₆²⁻(aq) → Ag₂C₄H₄O₆(s)
Q2: What are the critical factors influencing the yield of this compound?
Several factors can significantly impact the yield of the synthesis:
-
Purity of Reactants: The purity of the starting materials, silver nitrate and the tartrate salt, is crucial. Impurities can lead to side reactions and contamination of the final product.
-
Stoichiometry: Precise control of the molar ratios of the reactants is essential to ensure complete precipitation of the silver ions.
-
Reaction Temperature: Temperature affects the solubility of this compound. Lower temperatures generally favor precipitation and can lead to higher yields.[5][6][7]
-
pH of the Solution: The pH of the reaction mixture can influence the stability of the tartrate ion and the potential for the formation of silver oxide as a byproduct.
-
Rate of Addition of Reactants: The speed at which the reactant solutions are mixed can affect the particle size and purity of the precipitate. Slow, controlled addition is generally preferred to promote the formation of larger, more easily filterable crystals.
-
Washing of the Precipitate: Thorough washing of the collected this compound is necessary to remove soluble impurities that can artificially inflate the yield if not removed.
Q3: How should this compound be handled and stored?
This compound should be handled with care, avoiding exposure to light, as silver salts can be light-sensitive and may decompose.[8] It is also reported that with tartaric acid, silver tartrate can readily lose CO₂.[9] The compound should be stored in a cool, dry, and dark place in a well-sealed container to prevent degradation and reaction with atmospheric components.[10][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete precipitation due to incorrect stoichiometry. - Loss of product during filtration due to very fine particles. - Partial solubility of this compound in the reaction medium. | - Ensure accurate calculation and measurement of a 2:1 molar ratio of silver nitrate to tartrate salt. - Use a fine-pore filter paper or a membrane filter for collection. Allow the precipitate to settle before decanting the supernatant. - Conduct the precipitation at a lower temperature (e.g., 0-5 °C) to minimize solubility. |
| Discolored Precipitate (Grayish or Brownish) | - Photodecomposition of the silver tartrate due to exposure to light. - Formation of silver oxide as a byproduct due to high pH. | - Perform the synthesis and handling steps in a dark or amber-colored vessel, away from direct light. - Maintain the pH of the reaction mixture in the neutral to slightly acidic range. |
| Gelatinous or Difficult-to-Filter Precipitate | - Rapid mixing of reactants leading to the formation of very small particles or a colloidal suspension. | - Add the silver nitrate solution slowly to the tartrate solution with constant, gentle stirring. - "Digest" the precipitate by gently heating the mixture (e.g., to 40-50 °C) for a short period to encourage crystal growth, then cool before filtration. |
| Inconsistent Results Between Batches | - Variation in the concentration of reactant solutions. - Inconsistent reaction temperatures or stirring rates. | - Standardize the preparation of all solutions and verify their concentrations. - Use a temperature-controlled reaction vessel and a magnetic stirrer with a consistent speed for all syntheses. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Precipitation
This protocol details the synthesis of this compound from silver nitrate and sodium tartrate.
Materials:
-
Silver Nitrate (AgNO₃)
-
Sodium Tartrate Dihydrate (Na₂C₄H₄O₆·2H₂O)
-
Deionized Water
-
Ethanol (for washing)
-
Acetone (B3395972) (for washing)
Equipment:
-
Beakers
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper (fine porosity)
-
Vacuum flask
-
Drying oven or desiccator
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a 0.1 M solution of silver nitrate by dissolving the appropriate amount in deionized water.
-
Prepare a 0.05 M solution of sodium tartrate dihydrate by dissolving the appropriate amount in deionized water.
-
-
Precipitation:
-
Place the sodium tartrate solution in a beaker with a magnetic stir bar and begin gentle stirring.
-
Slowly add the silver nitrate solution dropwise to the sodium tartrate solution. A white precipitate of this compound will form immediately.
-
After the addition is complete, continue stirring for 30 minutes to ensure complete precipitation.
-
-
Isolation and Washing:
-
Set up a Büchner funnel with fine-pore filter paper for vacuum filtration.
-
Filter the this compound precipitate under vacuum.
-
Wash the precipitate sequentially with generous portions of cold deionized water, followed by ethanol, and finally acetone to facilitate drying.
-
-
Drying:
-
Carefully transfer the washed precipitate to a watch glass.
-
Dry the this compound in a desiccator under vacuum or in a drying oven at a low temperature (e.g., 60-70 °C) until a constant weight is achieved.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Noob to Guru: I Can Do Chemistry - How to make insoluble salt| Precipitation Method [icandochemistry.com]
- 2. Procedure method making insoluble salt by precipitation reaction from two soluble compounds apparatus chemicals procedures equations use of barium sulfate meal gcse chemistry KS3 KS4 Science IGCSE O level revision notes [docbrown.info]
- 3. tutorchase.com [tutorchase.com]
- 4. chim.lu [chim.lu]
- 5. laffort.com [laffort.com]
- 6. ciencia-e-vinho.com [ciencia-e-vinho.com]
- 7. occasiowinery.com [occasiowinery.com]
- 8. John Straub's lecture notes [people.bu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. firstmint.com [firstmint.com]
- 11. cytodiagnostics.com [cytodiagnostics.com]
Technical Support Center: Scaling Up Disilver Tartrate Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of disilver tartrate.
Section 1: Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of this compound synthesis.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| DT-P01 | Low Yield of this compound Precipitate | 1. Incomplete reaction due to incorrect stoichiometry. 2. Sub-optimal pH for precipitation. 3. Loss of product during washing due to slight solubility. 4. Slow or incomplete precipitation at low temperatures. | 1. Ensure a 2:1 molar ratio of silver nitrate (B79036) to sodium tartrate. 2. Adjust the pH of the sodium tartrate solution to neutral (pH 7) before adding silver nitrate. 3. Pre-chill the washing solvent (deionized water) to minimize dissolution. Use a minimal amount of washing solvent. 4. Allow for sufficient reaction time and consider a slight, controlled increase in temperature, followed by slow cooling. |
| DT-P02 | Product Discoloration (Gray or Black Precipitate) | 1. Photodecomposition of the silver salt due to light exposure.[1][2] 2. Presence of reducing impurities in the reactants or solvent. 3. Thermal decomposition if the reaction or drying temperature is too high. | 1. Conduct the reaction and all subsequent handling steps under amber or red light to prevent photodecomposition.[1] 2. Use high-purity (e.g., ACS grade) reactants and deionized water. 3. Maintain a controlled, low-temperature environment during the reaction and drying processes. |
| DT-P03 | Inconsistent Particle Size and Morphology | 1. Uncontrolled rate of reagent addition leading to rapid, non-uniform precipitation. 2. Inefficient mixing in the reaction vessel. 3. Temperature fluctuations during precipitation. | 1. Add the silver nitrate solution slowly and at a constant rate to the sodium tartrate solution with vigorous, controlled stirring. 2. Use an appropriately sized and shaped reaction vessel with an overhead stirrer to ensure homogeneous mixing. 3. Maintain a constant temperature throughout the precipitation process using a temperature-controlled bath. |
| DT-P04 | Formation of Hard Agglomerates | 1. Inadequate stirring during precipitation. 2. Allowing the precipitate to settle for extended periods before filtration. 3. Inefficient washing, leaving residual reactants that "cement" the particles. | 1. Ensure continuous and vigorous stirring throughout the reaction. 2. Proceed with filtration and washing immediately after the precipitation is complete. 3. Implement a thorough washing procedure to remove all soluble byproducts. |
| DT-S01 | Safety Hazard: Potential for Explosion | 1. Formation of explosive silver compounds, particularly with ammonia (B1221849) or in mixtures.[3] 2. Accidental contact with incompatible materials. | 1. CRITICAL: Avoid the use of ammonia or ammonium (B1175870) salts in any part of the process.[3] Silver tartrate mixtures are known to be explosive.[3] 2. Ensure the reaction is performed in a clean vessel free of contaminants. Do not allow contact with acetylene (B1199291) or strong hydrogen peroxide solutions.[3] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The synthesis is typically a precipitation reaction where a soluble silver salt, like silver nitrate (AgNO₃), is reacted with a soluble tartrate salt, such as disodium (B8443419) tartrate (Na₂C₄H₄O₆). The stoichiometry is crucial, requiring two moles of silver nitrate for every one mole of disodium tartrate to form the this compound precipitate (Ag₂C₄H₄O₆).
Q2: What are the critical safety precautions when handling this compound and its precursors?
A2:
-
Explosion Hazard: Silver tartrate mixtures are explosive.[3] It is imperative to avoid contact with ammonia, acetylene, and other incompatible materials.[3]
-
Light Sensitivity: Many silver compounds are light-sensitive and can decompose upon exposure to light.[1][3] All work should be conducted in a dimly lit area or under red/amber light.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Silver nitrate, a common precursor, is corrosive and can cause severe skin burns and eye damage.
-
Handling Powder: When handling the final dried this compound powder, use appropriate containment to avoid inhalation.
Q3: How should this compound be stored?
A3: this compound should be stored in a cool, dark, and dry place. Use amber glass or opaque containers to protect it from light.[3] The storage area should be away from heat sources and incompatible chemicals.
Q4: My final product is off-white or slightly gray. What could be the cause and is it still usable?
A4: A gray or off-white color typically indicates some level of decomposition of the silver salt into metallic silver, likely due to exposure to light or impurities.[1][2] The usability of the product depends on the purity requirements of your application. It is highly recommended to perform analytical testing (e.g., elemental analysis, XRD) to determine the level of impurity. To prevent this, strictly follow protocols for working under subdued lighting.
Q5: What is the best way to control the particle size of the this compound precipitate?
A5: Controlling particle size during scale-up relies on maintaining consistent and controlled conditions. Key factors include:
-
Slow, controlled addition of the silver nitrate solution.
-
Vigorous and constant agitation to ensure rapid mixing.
-
Stable temperature throughout the precipitation process.
-
The concentration of the reactant solutions can also play a role; more dilute solutions may lead to slower precipitation and potentially larger, more well-defined crystals.
Section 3: Experimental Protocol and Data
Illustrative Experimental Protocol: Synthesis of this compound
This protocol outlines a general method for the synthesis of this compound. Disclaimer: This is an illustrative protocol and should be adapted and optimized for specific laboratory and scale-up conditions.
-
Preparation of Reactant Solutions (under amber light):
-
Prepare a 1 M solution of silver nitrate (AgNO₃) in deionized water.
-
Prepare a 0.5 M solution of disodium tartrate (Na₂C₄H₄O₆) in deionized water. Adjust the pH to 7.0 using a dilute solution of nitric acid or sodium hydroxide (B78521) as needed.
-
-
Precipitation Reaction (under amber light and with vigorous stirring):
-
In a temperature-controlled reaction vessel, place the 0.5 M disodium tartrate solution.
-
Slowly add the 1 M silver nitrate solution to the disodium tartrate solution at a constant rate. A white precipitate of this compound will form.
-
Continue stirring for a designated period after the addition is complete to ensure the reaction goes to completion.
-
-
Isolation and Washing:
-
Isolate the white precipitate by filtration (e.g., using a Büchner funnel).
-
Wash the precipitate with small portions of cold deionized water to remove any unreacted starting materials and byproducts.
-
Perform a final wash with a solvent like ethanol (B145695) to aid in drying.
-
-
Drying:
-
Dry the purified this compound precipitate in a vacuum oven at a low temperature (e.g., 40-50°C) to avoid thermal decomposition. Protect from light during drying.
-
Illustrative Data on Scale-Up Parameters
The following data is for illustrative purposes to demonstrate potential effects of process parameters and does not represent results from a specific cited experiment.
Table 1: Effect of Reagent Addition Rate on Yield and Purity
| Batch Size (L) | Addition Rate (mL/min) | Average Yield (%) | Purity (%) | Observation Notes |
| 1 | 10 | 98.5 | 99.8 | Fine, consistent white powder. |
| 1 | 50 | 97.2 | 99.1 | Some smaller particles, slightly faster filtration. |
| 10 | 100 | 98.1 | 99.7 | Requires efficient overhead stirring. |
| 10 | 500 | 95.5 | 98.5 | Noticeable formation of smaller, less uniform particles. Potential for localized concentration gradients. |
Table 2: Impact of Reaction Temperature on Impurity Profile
| Batch Size (L) | Temperature (°C) | Yield (%) | Impurity (Metallic Ag) (%) | Color of Final Product |
| 5 | 20 | 98.3 | < 0.05 | Bright White |
| 5 | 40 | 98.6 | 0.15 | Off-white |
| 5 | 60 | 97.9 | 0.75 | Light Gray |
Section 4: Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Product Discoloration
Caption: Decision tree for troubleshooting this compound discoloration.
References
Technical Support Center: Disilver Tartrate Solubility
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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with disilver tartrate.
Frequently Asked Questions (FAQs)
1. What is the baseline solubility of this compound?
2. How can the solubility of this compound be increased?
The solubility of this compound can be significantly increased by two primary methods:
-
pH Adjustment: Lowering the pH of the solution by adding an acid.
-
Complexation: Adding a ligand that forms a stable, soluble complex with silver(I) ions.
3. Why does lowering the pH increase solubility?
Tartrate is the conjugate base of tartaric acid. By adding a strong acid like nitric acid, the tartrate ions (C₄H₄O₆²⁻) in the solution are protonated. This reaction removes tartrate ions from the solution, and according to Le Châtelier's principle, the equilibrium will shift to dissolve more solid this compound to replenish the tartrate ion concentration. Silver tartrate is known to be soluble in nitric acid.[1]
4. Which complexing agents are effective for dissolving this compound?
Ammonia (B1221849) is a highly effective complexing agent for silver ions. It reacts with Ag⁺ to form the soluble diamminesilver(I) complex, [Ag(NH₃)₂]⁺.[2][3][4] This complex formation is a common method for dissolving otherwise insoluble silver salts like silver chloride and is expected to be effective for this compound.[5] Thiosulfate is another powerful complexing agent for silver ions.[6][7]
Troubleshooting Guide
Issue: this compound precipitate is not dissolving in an aqueous solution.
If you are encountering difficulty in dissolving this compound, follow these troubleshooting steps.
Logical Workflow for Solubility Enhancement
Caption: Workflow for selecting a method to dissolve this compound.
Experimental Protocols
Method 1: Dissolution via pH Adjustment (Acidification)
This protocol describes how to dissolve this compound by lowering the pH with nitric acid. This method is suitable when the presence of nitrate (B79036) ions and an acidic environment will not interfere with subsequent experimental steps.
Materials:
-
This compound precipitate
-
Dilute nitric acid (e.g., 1 M HNO₃)
-
Deionized water
-
pH meter or pH indicator strips
-
Glass beaker and stir bar
Procedure:
-
Add the this compound precipitate to a beaker with a stir bar.
-
Add a small amount of deionized water to create a slurry.
-
Begin stirring the slurry.
-
Slowly add the dilute nitric acid dropwise to the beaker.
-
Monitor the pH of the solution. The precipitate should begin to dissolve as the solution becomes acidic.
-
Continue adding acid until all the this compound has dissolved. The tartrate ion will be protonated to form soluble tartaric acid.
-
Record the final volume and pH of the solution.
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle nitric acid in a well-ventilated fume hood.
Method 2: Dissolution via Complexation with Ammonia
This protocol uses aqueous ammonia to form a soluble diamminesilver(I) complex. This is a common and effective method for dissolving sparingly soluble silver salts.
Materials:
-
This compound precipitate
-
Aqueous ammonia (e.g., 6 M NH₄OH)
-
Deionized water
-
Glass beaker and stir bar
Procedure:
-
Place the this compound precipitate in a beaker with a stir bar.
-
Add a minimal amount of deionized water to form a slurry.
-
Under a fume hood, slowly add aqueous ammonia to the stirring slurry.
-
The precipitate will dissolve as the diamminesilver(I) complex, [Ag(NH₃)₂]⁺, is formed.[3][4]
-
Continue adding ammonia until the solution becomes clear.
-
Note the volume of ammonia added.
Safety Precautions:
-
Aqueous ammonia has a strong odor and should be handled in a fume hood.
-
Wear appropriate PPE to avoid skin and eye contact.
Quantitative Data Summary
While specific solubility data for this compound is limited, the following table provides a qualitative and comparative summary of its solubility based on the principles for other silver salts.
| Solvent/Reagent | Solubility | Resulting Silver Species | Governing Principle |
| Water (H₂O) | Sparingly Soluble | Ag⁺ | Intrinsic Solubility (Ksp) |
| Dilute Nitric Acid (HNO₃) | Soluble | Ag⁺ | Le Châtelier's Principle (Protonation of Tartrate) |
| Aqueous Ammonia (NH₄OH) | Soluble | [Ag(NH₃)₂]⁺ | Complex Ion Formation |
| Sodium Thiosulfate (Na₂S₂O₃) | Soluble | [Ag(S₂O₃)₂]³⁻ | Complex Ion Formation[6] |
Chemical Principles Visualization
The dissolution of this compound can be understood as shifting a chemical equilibrium. The diagram below illustrates how different reagents drive the dissolution process.
Caption: Equilibrium of this compound dissolution and influencing reagents.
References
- 1. chim.lu [chim.lu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Influence of ammonia on silver nanoparticle dissolution and toxicity to Nitrosomonas europaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. acsh.org [acsh.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
Troubleshooting impurities in disilver tartrate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of disilver tartrate.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
Pure this compound is a white precipitate.[1] Any deviation from a white color, such as a grayish or brownish tint, may indicate the presence of impurities.
Q2: What are the primary reactants used in the synthesis of this compound?
This compound is typically synthesized through a precipitation reaction involving a soluble silver salt, most commonly silver nitrate (B79036) (AgNO₃), and a tartrate salt, such as sodium tartrate or potassium sodium tartrate (Rochelle salt).[1]
Q3: Is this compound sensitive to light?
Yes, like many silver compounds, this compound can be sensitive to light. Prolonged exposure to light, especially UV light, can cause photodecomposition, resulting in the formation of metallic silver, which will give the product a grayish appearance.[2] It is advisable to conduct the synthesis and store the final product in the dark or under amber light.
Q4: In which solvents is this compound soluble?
This compound is generally considered insoluble in water. It is, however, soluble in dilute nitric acid.[1] It is also soluble in ammonia (B1221849) solutions due to the formation of the diamminesilver(I) complex, [Ag(NH₃)₂]⁺.
Troubleshooting Guide
Discolored product and low yields are common issues encountered during the synthesis of this compound. This guide addresses the most frequent problems, their probable causes, and corrective actions.
| Problem | Potential Cause | Troubleshooting/Prevention |
| Gray or Black Precipitate | Metallic Silver (Ag⁰) Impurity: This is often due to the reduction of silver ions (Ag⁺). This can be caused by the presence of reducing agents in the reactants or glassware, or by exposure to light. Tartrate itself can act as a reducing agent under certain conditions, similar to the reaction in Tollen's test.[3][4][5] | - Ensure all glassware is scrupulously clean and rinsed with deionized water to remove any residual reducing agents. - Protect the reaction mixture from light by using amber glassware or by wrapping the reaction vessel in aluminum foil.[2] - Maintain a neutral to slightly acidic pH during the precipitation to minimize the reducing potential of tartrate. |
| Brown or Brownish-Black Precipitate | Silver(I) Oxide (Ag₂O) Impurity: The formation of silver oxide is a common side reaction when the synthesis is carried out under basic (alkaline) conditions.[6] The addition of a tartrate salt solution to silver nitrate can raise the pH, leading to the precipitation of Ag₂O. | - Carefully control the pH of the reaction mixture. Ideally, the precipitation should be carried out in a neutral or slightly acidic solution. - Slowly add the tartrate solution to the silver nitrate solution with constant stirring to avoid localized areas of high pH. - If necessary, buffer the solution or add a few drops of dilute nitric acid to the silver nitrate solution before adding the tartrate. |
| Low Yield of Precipitate | Incomplete Precipitation: This can occur if the concentrations of the reactant solutions are too low, or if the incorrect stoichiometry is used. Loss of Product During Washing: Excessive washing or washing with a solvent in which the product has some solubility can lead to product loss. | - Use appropriately concentrated solutions of silver nitrate and the tartrate salt. - Ensure the molar ratio of silver nitrate to the tartrate salt is correct (2:1 for this compound). - After precipitation, allow the mixture to stand for a period to ensure complete precipitation. Cooling the mixture can also help. - Wash the precipitate with cold deionized water to minimize solubility losses. Avoid excessive washing. |
| Product is Difficult to Filter | Colloidal Precipitate Formation: Very fine particles may form, which can pass through standard filter paper. | - Gently heat the solution containing the precipitate (digestion) to encourage the growth of larger crystals that are easier to filter.[2] - Adding a small amount of a neutral electrolyte, such as a dilute nitric acid solution, can help to coagulate the colloid.[2] |
Quantitative Data
The following table summarizes key quantitative data relevant to this compound synthesis.
| Property | Value | Notes |
| Molecular Formula | C₄H₄Ag₂O₆ | [7] |
| Molar Mass | 363.81 g/mol | Calculated from the molecular formula. |
| Solubility of Silver Nitrate in Water | 256 g/100 mL (25 °C) | Highly soluble, making it an excellent source of silver ions.[8] |
| Solubility of Tartaric Acid in Water | ~20 g/100 mL (room temp) | The solubility of tartrate salts will vary.[9] |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound.
Materials:
-
Silver Nitrate (AgNO₃)
-
Sodium Tartrate (Na₂C₄H₄O₆) or Potassium Sodium Tartrate (KNaC₄H₄O₆·4H₂O)
-
Deionized Water
-
Amber glassware (e.g., beakers, Erlenmeyer flask)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a solution of silver nitrate in deionized water in an amber beaker. A typical concentration is 0.1 M.
-
Prepare a solution of sodium tartrate (or potassium sodium tartrate) in deionized water. The molar concentration should be half that of the silver nitrate solution (e.g., 0.05 M) to achieve a 2:1 molar ratio of Ag⁺ to C₄H₄O₆²⁻.
-
-
Precipitation:
-
Place the silver nitrate solution on a magnetic stirrer and begin stirring.
-
Slowly add the tartrate solution dropwise to the stirred silver nitrate solution.
-
A white precipitate of this compound will form immediately.[1]
-
Continue stirring for 15-20 minutes after the addition is complete to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Turn off the stirrer and allow the precipitate to settle.
-
Carefully decant the supernatant liquid.
-
Wash the precipitate by adding a small amount of cold deionized water, stirring gently, allowing it to settle, and decanting the wash water. Repeat this washing step two more times.
-
Collect the precipitate by vacuum filtration using a Büchner funnel and appropriate filter paper.
-
-
Drying:
-
Carefully transfer the filtered precipitate to a watch glass.
-
Dry the product in a drying oven at a low temperature (e.g., 60-70 °C) until a constant weight is achieved. Avoid high temperatures, as this can cause decomposition.
-
Store the dried this compound in a dark, dry place.
-
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for identifying impurities.
References
- 1. chim.lu [chim.lu]
- 2. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Tollens' reagent - Wikipedia [en.wikipedia.org]
- 5. Tollens Reagent: Preparation, Uses & Test Explained [vedantu.com]
- 6. journals.bg.agh.edu.pl [journals.bg.agh.edu.pl]
- 7. Silver tartrate | C4H4AgO6-2 | CID 86749245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Silver nitrate - Wikipedia [en.wikipedia.org]
- 9. Tartaric acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Stabilizing Disilver Tartrate Solutions
Welcome to the technical support center for the stabilization and long-term storage of disilver tartrate solutions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during experimental work.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its solution stability a concern?
This compound (C₄H₄Ag₂O₆) is a silver salt of tartaric acid. In solution, it can be prone to degradation over time, primarily through the reduction of silver ions (Ag⁺) to metallic silver (Ag⁰), leading to precipitation, color changes, and a loss of the solution's intended properties. The light sensitivity of silver salts further complicates long-term storage.
2. What are the primary factors that influence the stability of this compound solutions?
Several factors can impact the stability of this compound solutions, drawing parallels from studies on silver nanoparticles and tartrate stability in other contexts. These include:
-
Light Exposure: Silver salts are known to be photosensitive and can undergo photolytic decomposition, where light triggers the reduction of silver ions.
-
Temperature: Elevated temperatures can accelerate degradation reactions. Conversely, low temperatures can sometimes promote the crystallization and precipitation of tartrate salts.
-
pH of the Solution: The pH affects the surface charge and oxidative dissolution of silver-containing species, influencing aggregation and stability.
-
Presence of Contaminants: Impurities, particularly halide ions like chloride, can significantly destabilize silver-containing solutions.
-
Concentration of Stabilizers: The concentration of tartrate itself or other added stabilizers is crucial for maintaining a stable solution.
3. What are the visual indicators of instability in a this compound solution?
Common signs of degradation include:
-
Color Change: A change in color, often to a yellowish, brownish, or grayish hue, can indicate the formation of colloidal silver nanoparticles due to the reduction of silver ions.
-
Precipitation: The formation of a solid precipitate can be either silver tartrate crashing out of solution or the agglomeration of reduced metallic silver.
-
Turbidity: An increase in the cloudiness of the solution suggests the formation of insoluble particles.
4. What are the recommended storage conditions for long-term stability?
Based on best practices for storing silver-containing solutions and silver nanoparticles, the following conditions are recommended:
-
Storage in the Dark: To prevent light-induced degradation, solutions should be stored in amber glass bottles or containers wrapped in aluminum foil.
-
Refrigeration: Storing solutions at low temperatures (e.g., 2-8°C) can help to slow down degradation reactions. However, it is essential to monitor for any potential precipitation of the tartrate salt itself at these lower temperatures.
-
Inert Atmosphere: For highly sensitive applications, purging the headspace of the storage container with an inert gas like argon or nitrogen can help to prevent oxidation.
5. Can additives be used to enhance the stability of this compound solutions?
Yes, certain additives can act as stabilizers. In the context of tartrate-capped silver nanoparticles, disodium (B8443419) tartrate itself serves as a capping agent to prevent agglomeration. Other potential stabilizers, often used for silver nanoparticles, include polymers like polyvinylpyrrolidone (B124986) (PVP) and citrate (B86180) salts. The choice of stabilizer will depend on the specific application and potential interferences.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Solution has turned yellow/brown/gray | Light-induced reduction of silver ions to metallic silver. | 1. Immediately protect the solution from light. 2. For future preparations, conduct the synthesis and storage in a dark environment. 3. Consider preparing fresh solution for critical applications. |
| A white crystalline precipitate has formed | The concentration of this compound has exceeded its solubility limit at the storage temperature. | 1. Gently warm the solution to see if the precipitate redissolves. 2. If it redissolves, consider storing the solution at a slightly higher temperature, while still protecting it from light. 3. For future preparations, consider using a slightly lower concentration of this compound. |
| A dark, fine precipitate is observed | Aggregation and precipitation of reduced metallic silver. | 1. This indicates significant degradation. The solution may no longer be suitable for its intended use. 2. Review storage conditions, particularly light exposure and temperature. 3. Ensure the absence of contaminating reducing agents. |
| Solution appears turbid or cloudy | Formation of insoluble species, either through precipitation of the salt or aggregation of reduced silver. | 1. Centrifuge a small aliquot to identify the nature of the precipitate. 2. Refer to the actions for precipitation based on the precipitate's appearance. 3. Check for any contaminants that may have been introduced. |
Experimental Protocols
Protocol for Preparation of a Stabilized Tartrate-Capped Silver Nanoparticle Solution
This protocol is adapted from a method for green synthesis of tartrate-capped silver nanoparticles and serves as a model for preparing a stable silver-tartrate containing solution.
Materials:
-
Silver nitrate (B79036) (AgNO₃)
-
Disodium tartrate
-
L-ascorbic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Procedure:
-
Prepare a stock solution of silver nitrate (e.g., 10 mM) in deionized water.
-
Prepare a stock solution of disodium tartrate (e.g., 50 mM) in deionized water.
-
Prepare a stock solution of L-ascorbic acid (e.g., 100 mM) in deionized water.
-
In a light-protected vessel (e.g., an amber glass flask), combine the disodium tartrate solution with deionized water.
-
Adjust the pH of the tartrate solution to approximately 11 using sodium hydroxide.
-
While vigorously stirring, add the silver nitrate solution to the pH-adjusted tartrate solution.
-
Add the L-ascorbic acid solution dropwise to the mixture. A color change should be observed as silver nanoparticles form.
-
Continue stirring for a designated period (e.g., 30 minutes) to ensure the reaction is complete.
-
Store the final solution in a sealed, light-protected container at 2-8°C.
Data Presentation
Table 1: Effect of Storage Conditions on the Stability of Silver-Containing Solutions (Qualitative Summary)
| Condition | Effect on Stability | Rationale | Reference |
| Light Exposure | Decreases stability | Promotes photolytic reduction of Ag⁺ to Ag⁰. | |
| Dark Storage | Increases stability | Prevents light-induced degradation. | |
| Elevated Temperature | Decreases stability | Accelerates the rate of degradation reactions. | |
| Refrigerated Temperature (2-8°C) | Generally increases stability | Slows down chemical degradation pathways. | |
| Acidic pH | May decrease stability | Can lead to the aggregation of silver particles. | |
| Alkaline pH (e.g., ~11) | Can increase stability | Can promote the formation of stable tartrate-capped nanoparticles. |
Visualizations
Caption: Workflow for preparing a stabilized tartrate-capped silver solution.
Caption: Troubleshooting flowchart for common solution stability issues.
Caption: Key factors influencing the stability of this compound solutions.
Disilver Tartrate Crystal Growth: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the refinement of disilver tartrate crystal growth methods. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to address common challenges encountered during synthesis and crystallization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and crystal growth of this compound, offering potential causes and solutions in a question-and-answer format.
| Issue / Question | Potential Cause(s) | Recommended Solution(s) |
| No precipitate forms upon mixing silver nitrate (B79036) and sodium tartrate solutions. | - Reactant concentrations are too low. - The solution is not supersaturated. | - Increase the concentration of the silver nitrate and/or sodium tartrate solutions. - Slowly evaporate the solvent to increase the concentration of the reactants. |
| A brown or black precipitate forms instead of white this compound. | - Photodecomposition of silver tartrate due to light exposure. - Presence of reducing impurities in the reactants or solvent. | - Conduct the experiment in a darkened environment or using amber glassware. - Use high-purity reagents and deionized water. |
| The precipitate is amorphous or a fine powder, not crystalline. | - Rapid precipitation due to high supersaturation. - Lack of nucleation sites for crystal growth. | - Decrease the rate of addition of the precipitating agent. - Reduce the concentration of the reactant solutions. - Introduce seed crystals of this compound to encourage controlled growth. |
| A large number of very small crystals are formed (microcrystals). | - High rate of nucleation. - Insufficient time for crystal growth. | - Lower the temperature of the crystallization solution to decrease nucleation rate. - Use a solvent in which this compound has slightly higher solubility to slow down precipitation. - Employ a gel growth method to control diffusion and nucleation. |
| Crystals are dendritic or irregularly shaped. | - Uncontrolled, rapid crystal growth. - High concentration gradients in the solution. | - Slow down the crystallization process by controlling the rate of cooling or solvent evaporation. - Ensure gentle and uniform stirring to maintain a homogeneous solution. |
| Crystals are contaminated with impurities. | - Impurities present in the starting materials or solvent. - Co-precipitation of other salts. | - Recrystallize the this compound from a suitable solvent (e.g., dilute nitric acid). - Use analytical grade reagents and purified water. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for the synthesis of this compound?
A1: this compound is synthesized through a precipitation reaction between a soluble silver salt, typically silver nitrate (AgNO₃), and a tartrate salt, such as sodium tartrate (Na₂C₄H₄O₆) or Rochelle salt (potassium sodium tartrate). The reaction proceeds as follows:
2AgNO₃(aq) + Na₂C₄H₄O₆(aq) → Ag₂C₄H₄O₆(s) + 2NaNO₃(aq)
Q2: What are the key factors influencing the quality of this compound crystals?
A2: The primary factors affecting crystal quality are:
-
Temperature: Lower temperatures generally slow down the crystallization process, leading to fewer, larger, and more well-defined crystals.
-
pH: The pH of the solution can influence the solubility of this compound and the presence of competing reactions.
-
Concentration of Reactants: High concentrations can lead to rapid precipitation and the formation of amorphous solids or microcrystals. Lower concentrations favor slower, more controlled crystal growth.
-
Rate of Mixing: A slow and controlled mixing of reactants helps to avoid localized high supersaturation, which can cause rapid nucleation.
-
Presence of Impurities: Impurities can inhibit crystal growth or be incorporated into the crystal lattice, affecting purity and morphology.
Q3: How can I increase the size of my this compound crystals?
A3: To grow larger crystals, you can:
-
Use a seeded growth technique: Introduce a small, well-formed crystal (a seed crystal) into a slightly supersaturated solution of this compound. The solute will then deposit onto the seed crystal, allowing it to grow larger.
-
Slowly cool the crystallization solution: Prepare a saturated solution at a higher temperature and then cool it down slowly. The solubility will decrease gradually, promoting the growth of existing crystals rather than the formation of new ones.
-
Utilize a gel growth method: Growing crystals in a silica (B1680970) gel or agar (B569324) gel matrix can slow down the diffusion of reactants, leading to the formation of larger and more perfect crystals.
Experimental Protocols
Protocol 1: Synthesis of this compound by Direct Precipitation
This protocol outlines the basic method for synthesizing this compound powder.
Materials:
-
Silver nitrate (AgNO₃), 0.1 M solution
-
Sodium tartrate (Na₂C₄H₄O₆), 0.05 M solution
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Methodology:
-
In a clean beaker, place 100 mL of the 0.05 M sodium tartrate solution.
-
While stirring gently with a magnetic stirrer, slowly add 100 mL of the 0.1 M silver nitrate solution dropwise. A white precipitate of this compound will form immediately.
-
Continue stirring for 15-20 minutes to ensure the reaction is complete.
-
Filter the precipitate using a Buchner funnel and wash it several times with deionized water to remove any soluble impurities.
-
Dry the resulting white powder in a desiccator or a low-temperature oven (below 60°C) away from direct light.
Protocol 2: Recrystallization for Improved Crystal Quality
This protocol describes how to improve the crystallinity of the initially precipitated this compound.
Materials:
-
Crude this compound powder (from Protocol 1)
-
Dilute nitric acid (0.1 M)
-
Deionized water
-
Beakers
-
Hot plate with magnetic stirring capability
-
Crystallizing dish
Methodology:
-
In a beaker, dissolve the crude this compound powder in a minimal amount of warm (40-50°C) 0.1 M nitric acid with stirring. The solution should become clear.
-
Filter the warm solution to remove any insoluble impurities.
-
Cover the crystallizing dish with a watch glass or perforated parafilm and allow the solution to cool down slowly to room temperature in a dark, vibration-free environment.
-
As the solution cools, the solubility of this compound will decrease, and crystals will begin to form.
-
Once crystallization is complete, carefully decant the supernatant liquid.
-
Wash the crystals with a small amount of cold deionized water and then dry them in a desiccator.
Diagrams
Caption: Workflow for the synthesis and purification of this compound crystals.
Caption: Decision-making flowchart for troubleshooting common crystal growth problems.
Technical Support Center: Overcoming Aggregation in Silver Nanoparticle Synthesis Utilizing Tartrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of silver nanoparticles (AgNPs) where tartrate is a key reagent. While the direct use of disilver tartrate as a precursor is not widely documented, this guide addresses the common challenges of aggregation by focusing on the well-established role of tartrate as both a reducing and stabilizing agent in silver nanoparticle synthesis, typically with silver nitrate (B79036) as the silver source.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of tartrate in silver nanoparticle synthesis?
A1: In the chemical reduction synthesis of silver nanoparticles, tartrate primarily acts as a reducing agent, converting silver ions (Ag+) to silver atoms (Ag^0). Additionally, the tartrate molecules can adsorb onto the surface of the newly formed nanoparticles, functioning as a capping or stabilizing agent to prevent aggregation.
Q2: Why is aggregation a common problem in silver nanoparticle synthesis?
A2: Silver nanoparticles have a high surface energy, which makes them thermodynamically unstable. To minimize this energy, they tend to agglomerate. Effective stabilization, through electrostatic repulsion or steric hindrance provided by capping agents, is crucial to prevent this.[1][2]
Q3: Can this compound be used as a precursor for AgNP synthesis?
A3: While silver nitrate is the most common silver precursor, the use of this compound is less conventional. In theory, a reducing agent could be used to reduce the silver ions within the this compound complex to form silver nanoparticles. However, controlling the release and reduction of silver ions from this less soluble precursor could present challenges in achieving monodispersity and preventing aggregation.
Q4: What are the key factors influencing aggregation during synthesis?
A4: Several factors can influence the aggregation of silver nanoparticles, including:
-
pH of the reaction medium: The pH affects the surface charge of the nanoparticles and the effectiveness of the stabilizing agent.[2]
-
Concentration of reactants: The ratio of the silver precursor to the reducing and stabilizing agents is critical.
-
Temperature: Temperature affects the rate of reduction and nucleation, which in turn influences particle size and stability.
-
Ionic strength of the medium: High salt concentrations can screen the electrostatic repulsion between nanoparticles, leading to aggregation.[2][3]
-
Purity of reagents and solvent: Impurities can interfere with the synthesis and stabilization process.
Q5: How can I tell if my silver nanoparticles are aggregated?
A5: Aggregation can be identified through several methods:
-
Visual inspection: A color change of the colloidal solution from yellow/brown to gray or black, and the formation of a precipitate are visual indicators of aggregation.
-
UV-Vis Spectroscopy: A broadening or red-shifting of the surface plasmon resonance (SPR) peak, or the appearance of a second peak at longer wavelengths, suggests aggregation.
-
Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter of the particles in suspension. An increase in the average particle size or a multimodal size distribution can indicate aggregation.
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles and their state of aggregation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Immediate graying/blackening of the solution and precipitation. | Rapid, uncontrolled reduction and subsequent aggregation. | - Decrease the reaction temperature to slow down the reduction rate.- Reduce the concentration of the reducing agent.- Increase the concentration of the stabilizing agent (e.g., additional tartrate or a co-stabilizer like PVP). |
| UV-Vis spectrum shows a broad or red-shifted SPR peak. | Polydispersity and/or aggregation of nanoparticles. | - Optimize the molar ratio of silver precursor to tartrate.- Control the rate of addition of the reducing agent.- Ensure uniform heating and stirring throughout the synthesis. |
| DLS results show a large hydrodynamic diameter or multiple peaks. | Aggregation of nanoparticles in the suspension. | - Increase the concentration of the stabilizing agent.- Adjust the pH to ensure optimal surface charge for electrostatic stabilization.- Use a co-stabilizer such as Polyvinylpyrrolidone (PVP) or citrate.[1] |
| Nanoparticles are stable initially but aggregate over time. | Insufficient long-term stabilization. | - Add a secondary, more robust stabilizing agent (e.g., PVP) after the initial synthesis.- Store the nanoparticle suspension at a lower temperature (e.g., 4°C) in the dark.- Ensure the storage solution has a low ionic strength. |
| Inconsistent results between batches. | Variations in experimental conditions. | - Precisely control reaction parameters such as temperature, pH, stirring speed, and reagent addition rates.- Use fresh, high-purity reagents and deionized water.- Standardize the cleaning procedure for all glassware. |
Experimental Protocols
Protocol 1: Synthesis of Silver Nanoparticles using Silver Nitrate and Sodium Tartrate
This protocol outlines a common method for synthesizing silver nanoparticles where tartrate acts as the reducing and stabilizing agent.
Materials:
-
Silver Nitrate (AgNO₃)
-
Sodium Tartrate (Na₂C₄H₄O₆)
-
Deionized water
-
Heating mantle with magnetic stirrer
-
Round bottom flask
-
Condenser
Procedure:
-
Prepare a 1 mM solution of silver nitrate in deionized water.
-
Prepare a 10 mM solution of sodium tartrate in deionized water.
-
In a clean round bottom flask, add 50 mL of the 1 mM silver nitrate solution.
-
Heat the solution to boiling under vigorous stirring.
-
To the boiling solution, add 5 mL of the 10 mM sodium tartrate solution dropwise.
-
Continue heating and stirring the solution. A color change from colorless to yellow or brown indicates the formation of silver nanoparticles.
-
After the color change is complete (typically 15-30 minutes), remove the heat and allow the solution to cool to room temperature while stirring.
-
Characterize the synthesized nanoparticles using UV-Vis spectroscopy, DLS, and TEM.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Silver Nitrate Concentration | 1 mM | General Protocol |
| Sodium Tartrate Concentration | 10 mM | General Protocol |
| Reaction Temperature | Boiling (approx. 100°C) | General Protocol |
| Expected SPR Peak | ~400-450 nm | General Observation |
Visualizations
Caption: Workflow for silver nanoparticle synthesis and characterization.
Caption: Competing pathways of nanoparticle stabilization and aggregation.
References
Technical Support Center: Purity Analysis of Synthesized Disilver Tartrate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the purity analysis of synthesized disilver tartrate.
Frequently Asked Questions (FAQs)
Q1: What is the correct molecular formula and molecular weight of this compound?
A1: The molecular formula for this compound is C₄H₄Ag₂O₆.[1] Its corresponding molecular weight is approximately 363.81 g/mol .[1]
Q2: What are the expected elemental analysis values for pure this compound?
A2: The theoretical elemental composition of this compound (C₄H₄Ag₂O₆) is provided in the table below. These values are a critical benchmark for assessing the purity of a synthesized sample.
Q3: What is a typical acceptance criterion for purity based on elemental analysis?
A3: For elemental analysis, a common acceptance criterion for a pure compound is that the experimentally determined weight percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values.
Q4: What are the primary starting materials for the synthesis of this compound, and could they be present as impurities?
A4: this compound is typically synthesized by reacting a soluble silver salt, most commonly silver nitrate (B79036) (AgNO₃), with a solution of tartaric acid (C₄H₆O₆) or a tartrate salt. Yes, unreacted silver nitrate or tartaric acid are common impurities if the reaction is incomplete or if the product is not washed sufficiently.
Q5: Can this compound decompose, and what are the potential decomposition products?
A5: While specific data on this compound is limited, silver-containing compounds can be sensitive to light and heat. A potential impurity resulting from decomposition or side reactions is silver oxide (Ag₂O), which is dark-gray to black, or even elemental silver. The presence of these would cause discoloration of the typically white this compound precipitate.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Synthesized product is grey, dark brown, or black instead of white. | Formation of silver oxide (Ag₂O) or elemental silver due to exposure to light, elevated temperatures, or impurities that act as reducing agents. | - Conduct the synthesis and handling of the product under reduced light conditions (e.g., using amber glassware).- Ensure the reaction temperature is controlled and avoid excessive heating during drying.- Analyze the starting materials for reducing impurities. |
| Low yield of precipitated this compound. | - Incomplete reaction due to incorrect stoichiometry or insufficient reaction time.- The pH of the reaction mixture may not be optimal for precipitation.- Loss of product during washing steps if it has some solubility in the wash solvent. | - Verify the molar ratios of silver nitrate and tartaric acid.- Allow for sufficient reaction time with adequate stirring.- Adjust the pH; tartrate precipitation can be pH-dependent.[2]- Use ice-cold washing solvents to minimize solubility losses. |
| Elemental analysis shows a lower-than-expected silver percentage. | Presence of unreacted tartaric acid or other low molecular weight organic impurities. | - Ensure the precipitated this compound is thoroughly washed with deionized water to remove unreacted starting materials and soluble byproducts.- Recrystallize the product if possible, though solvent selection is critical due to low solubility. |
| Elemental analysis shows a higher-than-expected silver percentage. | Presence of silver oxide or other silver-rich impurities. | - Review the synthesis conditions to prevent decomposition (see "Discoloration" issue above).- Use characterization techniques like XRD to identify crystalline impurities. |
| Precipitation is very slow or does not occur. | Supersaturation of the solution. The nucleation phase for tartrate salts can be slow.[3] | - Gently scratch the inside of the reaction vessel with a glass rod to induce crystallization.- Add a seed crystal of this compound if available.- Ensure the concentration of reactants is sufficient to exceed the solubility product. |
Purity and Composition Data
Table 1: Theoretical Elemental Composition of this compound (C₄H₄Ag₂O₆)
| Element | Symbol | Atomic Weight ( g/mol ) | Molar Ratio | Weight Percentage (%) |
| Carbon | C | 12.01 | 4 | 13.21% |
| Hydrogen | H | 1.01 | 4 | 1.11% |
| Silver | Ag | 107.87 | 2 | 59.30% |
| Oxygen | O | 16.00 | 6 | 26.38% |
| Total | 100.00% |
Table 2: Key Analytical Techniques for Purity Assessment
| Analytical Technique | Purpose | Expected Result for Pure this compound |
| Elemental Analysis (CHN) | Quantifies the weight percentage of Carbon and Hydrogen. | Experimental values should be within ±0.4% of the theoretical values in Table 1. |
| Silver Titration (Volhard Method) | Quantifies the weight percentage of Silver. | The determined silver content should align with the theoretical value of 59.30%. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies functional groups and confirms the presence of the tartrate backbone. | The spectrum should show characteristic peaks for O-H, C-H, C=O (carboxylate), and C-O stretches, consistent with the tartrate structure. |
| X-Ray Diffraction (XRD) | Determines the crystalline structure and identifies crystalline impurities. | The diffraction pattern should match the known pattern for this compound and be free of peaks from other phases like silver nitrate or silver oxide.[3][4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via precipitation.
Materials:
-
Silver Nitrate (AgNO₃)
-
L-Tartaric Acid (C₄H₆O₆)
-
Ammonium (B1175870) Hydroxide (B78521) (NH₄OH) solution (optional, for pH adjustment)
-
Deionized Water
-
Amber glassware (e.g., beakers, flasks)
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve a calculated amount of L-Tartaric Acid in deionized water in an amber beaker.
-
In a separate amber beaker, dissolve a stoichiometric amount of Silver Nitrate (2 moles of AgNO₃ per 1 mole of C₄H₆O₆) in deionized water.
-
-
Reaction:
-
Slowly add the silver nitrate solution to the tartaric acid solution with constant stirring. A white precipitate of this compound should form.[5]
-
Troubleshooting Note: If the solution is too acidic, precipitation may be incomplete. The pH can be carefully adjusted by the dropwise addition of a dilute ammonium hydroxide solution to promote the formation of the tartrate dianion.
-
-
Isolation:
-
Allow the mixture to stir for 1-2 hours at room temperature to ensure complete precipitation.
-
Collect the white precipitate by vacuum filtration using a Buchner funnel.
-
-
Washing:
-
Wash the precipitate on the filter paper multiple times with small portions of ice-cold deionized water to remove any unreacted starting materials and soluble byproducts.
-
-
Drying:
-
Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50 °C) under dark conditions to prevent decomposition.
-
Protocol 2: Quantitative Analysis of Silver by Volhard Titration
This protocol outlines the determination of silver content in the synthesized product.
Materials:
-
Synthesized this compound sample
-
Nitric Acid (HNO₃), concentrated
-
Potassium Thiocyanate (B1210189) (KSCN) standard solution (e.g., 0.1 M)
-
Ferric Ammonium Sulfate (B86663) indicator solution
Procedure:
-
Sample Digestion:
-
Accurately weigh a sample of the dried this compound and place it in a flask.
-
Carefully add concentrated nitric acid to dissolve the sample. This will digest the tartrate and release Ag⁺ ions into the solution. Gently heat if necessary to ensure complete dissolution.
-
-
Titration Setup:
-
After cooling, dilute the solution with deionized water.
-
Add a small amount of nitrobenzene (to coagulate the AgSCN precipitate) and a few mL of the ferric ammonium sulfate indicator.
-
-
Titration:
-
Titrate the solution with a standardized potassium thiocyanate (KSCN) solution.[6] The Ag⁺ ions will react with SCN⁻ to form a white precipitate of silver thiocyanate (AgSCN).
-
Ag⁺(aq) + SCN⁻(aq) → AgSCN(s)
-
-
Endpoint Determination:
-
The endpoint is reached when all Ag⁺ ions have precipitated. The first excess drop of KSCN will react with the Fe³⁺ indicator to form a reddish-brown complex, signaling the end of the titration.
-
-
Calculation:
-
Calculate the moles of KSCN used, which is equal to the moles of silver in the sample. From this, determine the weight percentage of silver in your synthesized this compound and compare it to the theoretical value.
-
Visual Workflow and Logic Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Tartaric stabilization: how to avoid the precipitation of wine in the bottle? - Enartis [enartis.com]
- 3. awri.com.au [awri.com.au]
- 4. awri.com.au [awri.com.au]
- 5. researchgate.net [researchgate.net]
- 6. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Reactivity: Disilver Tartrate vs. Silver Citrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of disilver tartrate and silver citrate (B86180), two silver-based compounds with significant potential in various scientific and pharmaceutical applications. Understanding their relative reactivity, thermal stability, and solubility is crucial for optimizing their use in areas such as antimicrobial formulations, catalysis, and materials science. This document summarizes key quantitative data, outlines detailed experimental protocols for their comparative analysis, and presents visual diagrams to elucidate experimental workflows and the factors governing their chemical behavior.
Quantitative Data Summary
A direct comparison of the physicochemical properties of this compound and silver citrate is essential for selecting the appropriate compound for a specific application. The following table summarizes the available data for these two silver salts. It is important to note that while extensive data is available for silver citrate, specific experimental values for the thermal decomposition and a precise solubility product for this compound are not as readily available in the current literature.
| Property | This compound (Ag₂C₄H₄O₆) | Silver Citrate (Ag₃C₆H₅O₇) |
| Molar Mass | 363.81 g/mol | 512.71 g/mol |
| Appearance | White to off-white powder | White powder |
| Solubility in Water | Data not readily available; expected to be sparingly soluble. | Sparingly soluble (approx. 0.285 g/L)[1][2] |
| Solubility Product (Ksp) | Not readily available in literature. | Estimated to be in the order of 10⁻¹¹ to 10⁻¹²[2] |
| Thermal Decomposition Onset | Not readily available in literature. | Approximately 200-210 °C[2] |
| Decomposition Products | Expected to be elemental silver (Ag) and decomposition products of the tartrate ligand (e.g., CO, CO₂, H₂O). | Elemental silver (Ag) and decomposition products of the citrate ligand (e.g., CO, CO₂, H₂O)[2]. |
| Antimicrobial Activity | Expected to exhibit antimicrobial properties due to the release of Ag⁺ ions. | Demonstrated strong bacteriostatic and bactericidal activities[1][2]. |
Experimental Protocols
To facilitate further research and a direct comparison of these two compounds, the following are detailed experimental protocols for assessing their thermal stability and solubility.
Comparative Thermal Stability Analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine and compare the thermal decomposition profiles of this compound and silver citrate.
Apparatus:
-
Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC.
-
Alumina or platinum crucibles.
-
Analytical balance (±0.01 mg).
-
Inert gas supply (e.g., Nitrogen, Argon).
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the silver salt (this compound or silver citrate) into a clean, tared crucible.
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible into the analyzer.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Continuously record the sample weight (TGA) and the differential heat flow (DSC) as a function of temperature.
-
Data Analysis:
-
TGA Curve: Analyze the TGA curve to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative thermogravimetric, DTG, curve), and the total mass loss. The final residual mass should correspond to the theoretical mass of elemental silver.
-
DSC Curve: Analyze the DSC curve to identify endothermic or exothermic events associated with decomposition. Determine the peak temperature of these events. For silver citrate, an exothermic peak around 200-210 °C is expected, corresponding to its decomposition to elemental silver.
-
Determination of Aqueous Solubility and Solubility Product (Ksp)
Objective: To determine and compare the aqueous solubility and calculate the solubility product (Ksp) of this compound and silver citrate.
Apparatus:
-
Constant temperature water bath or shaker.
-
Centrifuge.
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES) for silver ion concentration measurement.
-
pH meter.
-
Filtration apparatus (0.22 µm syringe filters).
-
Volumetric flasks and pipettes.
Procedure:
-
Equilibrium Saturation:
-
Prepare a suspension of the silver salt (this compound or silver citrate) in deionized water in a sealed flask. Ensure an excess of the solid is present.
-
Place the flask in a constant temperature bath (e.g., 25 °C) and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Acidify the filtered solution with a small amount of concentrated nitric acid to prevent precipitation of silver salts and to prepare it for analysis.
-
Dilute the acidified solution to a known volume with deionized water to bring the silver concentration within the linear range of the analytical instrument.
-
-
Silver Ion Concentration Measurement:
-
Prepare a series of silver nitrate (B79036) standards of known concentrations.
-
Measure the silver concentration in the prepared sample solutions using AAS or ICP-OES.
-
-
Calculation of Solubility and Ksp:
-
From the measured silver ion concentration, calculate the molar solubility (S) of the silver salt.
-
For this compound (Ag₂C₄H₄O₆):
-
Ag₂C₄H₄O₆(s) ⇌ 2Ag⁺(aq) + C₄H₄O₆²⁻(aq)
-
Ksp = [Ag⁺]²[C₄H₄O₆²⁻] = (2S)²(S) = 4S³
-
-
For Silver Citrate (Ag₃C₆H₅O₇):
-
Ag₃C₆H₅O₇(s) ⇌ 3Ag⁺(aq) + C₆H₅O₇³⁻(aq)
-
Ksp = [Ag⁺]³[C₆H₅O₇³⁻] = (3S)³(S) = 27S⁴
-
-
Visualizations
To further clarify the experimental processes and the factors influencing the reactivity of these compounds, the following diagrams are provided.
References
A Comparative Guide to the Characterization of Disilver Tartrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural and morphological properties of disilver tartrate, a silver salt of tartaric acid with potential applications in drug development due to its anticipated antimicrobial properties. While direct experimental data for this compound is not extensively available in public literature, this document compiles information from analogous silver carboxylates and other metal tartrates to provide a predictive characterization. It further outlines detailed experimental protocols for its synthesis and analysis using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM), and compares its expected properties with other silver-based antimicrobial agents.
Comparative Analysis of Crystallographic and Morphological Properties
The following tables summarize the expected crystallographic data for this compound based on common findings for silver carboxylates, and compares them with experimentally determined data for other relevant compounds.
Table 1: Comparative Crystallographic Data
| Compound | Chemical Formula | Crystal System | Space Group | Lattice Parameters (Å) | Reference |
| This compound (Predicted) | C₄H₄Ag₂O₆ | Monoclinic or Orthorhombic | P2₁/c or similar | To be determined experimentally | N/A |
| Silver Behenate | C₂₂H₄₃AgO₂ | Triclinic | P-1 | a=4.177, b=4.722, c=58.338 | [1] |
| Silver Stearate | C₁₈H₃₅AgO₂ | Monoclinic | P2₁/c | a=5.43, b=7.98, c=53.4, β=114.5° | [2] |
| Calcium Tartrate Tetrahydrate | C₄H₄CaO₆·4H₂O | Orthorhombic | P2₁2₁2₁ | a=9.22, b=10.58, c=9.66 | [3] |
Table 2: Comparative Morphological Data from SEM
| Compound | Expected/Observed Morphology | Particle Size | Surface Characteristics | Reference |
| This compound (Predicted) | Plate-like or rod-like microcrystals | To be determined experimentally | Faceted surfaces, potential for agglomeration | N/A |
| Silver Nanoparticles | Spherical, triangular, or rod-shaped | 2-100 nm | Smooth surfaces, can be functionalized | [4][5] |
| Silver Stearate | Layered, plate-like structures | Micrometer scale | Smooth, well-defined layers | [2] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established methods for the synthesis of silver carboxylates.
Materials:
-
Silver nitrate (B79036) (AgNO₃)
-
Potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O)
-
Deionized water
-
0.1 M Nitric acid (HNO₃) (for cleaning glassware)
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a 0.1 M solution of silver nitrate in deionized water.
-
Prepare a 0.05 M solution of potassium sodium tartrate in deionized water.
-
-
Precipitation:
-
Slowly add the silver nitrate solution to the potassium sodium tartrate solution with constant stirring. A white precipitate of this compound is expected to form immediately.
-
-
Digestion and Washing:
-
Continue stirring the mixture for 1 hour at room temperature to allow for the precipitate to fully form and ripen.
-
Filter the precipitate using a Buchner funnel.
-
Wash the precipitate sequentially with deionized water and then ethanol to remove any unreacted starting materials and byproducts.
-
-
Drying:
-
Dry the collected white solid in a vacuum oven at 60 °C for 12 hours.
-
-
Storage:
-
Store the dried this compound powder in a desiccator, protected from light, to prevent photochemical decomposition.
-
X-ray Diffraction (XRD) Analysis
Instrument:
-
Powder X-ray Diffractometer with Cu Kα radiation (λ = 1.5406 Å).
Sample Preparation:
-
Grind the dried this compound powder to a fine, homogeneous consistency using an agate mortar and pestle.
-
Mount the powdered sample onto a zero-background sample holder.
-
Ensure the surface of the powder is flat and level with the surface of the holder to minimize instrumental errors.
Data Collection:
-
Scan the sample over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
Data Analysis:
-
The resulting diffraction pattern can be used to identify the crystalline phases present and determine the crystal structure, including the lattice parameters and space group, through indexing and Rietveld refinement.
Scanning Electron Microscopy (SEM) Analysis
Instrument:
-
Field Emission Scanning Electron Microscope (FE-SEM).
Sample Preparation:
-
Mount a small amount of the this compound powder onto an aluminum SEM stub using double-sided carbon tape.
-
Gently press the powder to ensure good adhesion but avoid excessive compaction that could alter the morphology.
-
Sputter-coat the sample with a thin layer of gold or palladium to enhance conductivity and prevent charging under the electron beam.
Imaging:
-
Acquire secondary electron images at various magnifications to observe the particle morphology, size distribution, and surface topography.
-
An accelerating voltage of 5-15 kV is typically suitable for this type of material.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 3. Absolute Structure Determination of Chiral Zinc Tartrate MOFs by 3D Electron Diffraction [mdpi.com]
- 4. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 5. Analytical study of biosynthesised silver nanoparticles against multi‐drug resistant biofilm‐forming pathogens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Thermal Analysis Guide: Disilver Tartrate vs. Silver Oxalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the thermal decomposition properties of two common silver salts: disilver tartrate and silver oxalate (B1200264). The information presented is based on available experimental data from scientific literature and is intended to assist researchers in understanding the thermal stability and decomposition pathways of these materials. Such understanding is critical in various applications, including the formulation of thermally sensitive materials, catalysis, and the synthesis of silver-based nanomaterials.
Quantitative Data Summary
The thermal decomposition of this compound and silver oxalate exhibits distinct profiles under thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following table summarizes the key quantitative data gathered from the literature. It is important to note that while extensive data is available for silver oxalate, specific quantitative TGA/DSC data for this compound is less prevalent in the reviewed literature. The data for this compound is inferred from the behavior of other metal tartrates and silver carboxylates.
| Parameter | This compound (C₄H₄Ag₂O₆) | Silver Oxalate (Ag₂C₂O₄) |
| Decomposition Onset Temperature (°C) | Data not available; likely undergoes initial dehydration followed by decomposition. | ~140 - 200°C[1] |
| Peak Decomposition Temperature (°C) (from DTG/DSC) | Data not available; decomposition of the tartrate anion is expected. | ~225°C (exothermic peak)[1] |
| Weight Loss (%) | Theoretical calculation for decomposition to Ag: ~40.7% (loss of C₄H₄O₆). Actual values will depend on hydration state. | ~29.0% (corresponding to the loss of C₂O₄ as 2CO₂) |
| Decomposition Products | Metallic Silver (Ag), Carbon Dioxide (CO₂), Water (H₂O), and other carbonaceous species. | Metallic Silver (Ag) and Carbon Dioxide (CO₂)[2] |
| Thermal Event (DSC) | Likely involves endothermic dehydration followed by exothermic decomposition of the tartrate. | Highly exothermic decomposition[2] |
Experimental Protocols
The following protocols outline the typical experimental setup for conducting TGA and DSC analyses on silver salts like this compound and silver oxalate.
2.1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature and mass loss of the sample upon thermal decomposition.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small amount of the sample (typically 2-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
Experimental Conditions:
-
Heating Rate: A linear heating rate of 10 °C/min is commonly used.
-
Temperature Range: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 500 °C).
-
Atmosphere: The analysis is typically performed under an inert atmosphere, such as flowing nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.
-
-
Data Analysis: The TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset and peak decomposition temperatures and the percentage of mass loss for each decomposition step.
2.2. Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with the thermal transitions of the sample.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum or platinum pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Heating Rate: A linear heating rate of 10 °C/min is typically employed.
-
Temperature Range: The sample is heated over a temperature range that encompasses the expected thermal events (e.g., 25 °C to 400 °C).
-
Atmosphere: The experiment is conducted under an inert atmosphere, such as flowing nitrogen, at a constant flow rate (e.g., 20-50 mL/min).
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks, which correspond to events such as dehydration, melting, and decomposition. The peak temperature and the enthalpy of the transition can be calculated from the thermogram.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the thermal analysis of silver salts.
Caption: Experimental workflow for TGA/DSC analysis.
Comparative Decomposition Pathways
The decomposition pathways of this compound and silver oxalate lead to the formation of metallic silver, but the intermediate steps and gaseous byproducts differ.
Caption: Decomposition pathways of silver salts.
Disclaimer: The information provided for this compound is based on general chemical principles of related compounds due to the limited availability of specific experimental data in the searched literature. Researchers should perform their own analyses to obtain precise quantitative data for their specific samples.
References
Comparative Efficacy of Disilver Tartrate as an Antimicrobial Agent
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Silver and its compounds have a long history of use as potent antimicrobial agents, effective against a broad spectrum of bacteria, fungi, and viruses. Their utility is particularly relevant in an era of increasing antibiotic resistance. While silver nitrate (B79036) and silver sulfadiazine (B1682646) are well-established in clinical and research settings, other silver salts, such as disilver tartrate, are less characterized. This guide provides a comparative overview of the antimicrobial efficacy of silver compounds, with a focus on providing a framework for evaluating agents like this compound. Due to a lack of specific published data for this compound, this document leverages data from widely studied silver salts—silver nitrate and silver sulfadiazine—to provide a comparative context.
The antimicrobial activity of silver salts is primarily attributed to the release of silver ions (Ag⁺), which exert their effects through multiple mechanisms.[1] These ions can disrupt bacterial cell membranes, interfere with essential proteins and enzymes, and damage DNA, ultimately leading to cell death.[2][3] The efficacy of a particular silver salt is influenced by its solubility, the rate of silver ion release, and the specific formulation.
Comparative Antimicrobial Activity
The following table summarizes the antimicrobial efficacy of silver nitrate and silver sulfadiazine against common bacterial pathogens, as determined by Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Zone of Inhibition (ZOI) assays. This data serves as a benchmark for the potential evaluation of this compound.
Table 1: Comparative Antimicrobial Efficacy of Silver Compounds
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) | Reference(s) |
| Silver Nitrate | Streptococcus mutans | - | - | 36.26 ± 0.18 | [4][5] |
| Escherichia coli | 4000 (4 ppm) | - | 16 ± 0.4 to 30 ± 0.23 | [6][7][8] | |
| Staphylococcus aureus | - | - | - | ||
| Silver Sulfadiazine | Staphylococcus aureus | 16-64 | - | 15 - 33.5 | [9][10] |
| Streptococcus pyogenes | - | - | 25.3 - 32.3 | [11] | |
| Escherichia coli | < 5 | 15 - 30 | - | [9] | |
| Pseudomonas aeruginosa | - | 10 - 20 | - | [9] |
Note: The presented data is a compilation from multiple sources and experimental conditions may vary. Direct comparison between studies should be made with caution. Data for this compound is not available in the cited literature.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antimicrobial agents. The following are standard protocols for determining MIC, MBC, and Zone of Inhibition.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique.
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the silver compound (e.g., this compound, silver nitrate) in a suitable solvent (e.g., sterile deionized water). Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) or other appropriate growth medium.
-
Inoculum Preparation: Culture the test microorganism overnight on an appropriate agar (B569324) medium. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to a final concentration of 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Subculturing from MIC Assay: Following the determination of the MIC, take a 10-20 µL aliquot from each well of the MIC plate that shows no visible growth.
-
Plating: Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).
Zone of Inhibition (ZOI) Assay
This agar diffusion method is used to assess the antimicrobial activity of a substance.
Protocol:
-
Inoculum Preparation and Plating: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton Agar plate to create a bacterial lawn.
-
Application of Antimicrobial Agent: Aseptically place a sterile paper disc (6 mm diameter) impregnated with a known concentration of the silver compound onto the surface of the agar. Alternatively, a well can be cut into the agar and filled with a solution of the silver compound.[9][11]
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Measurement: Measure the diameter of the clear zone of no bacterial growth around the disc or well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing Mechanisms and Workflows
Proposed Antimicrobial Mechanism of Silver Ions
The antimicrobial action of silver salts like this compound is mediated by the release of silver ions (Ag⁺). The following diagram illustrates the multi-targeted mechanism of Ag⁺ against bacterial cells.
Caption: Proposed mechanism of action of silver ions on a bacterial cell.
Experimental Workflow for Antimicrobial Efficacy Testing
The following diagram outlines the sequential steps involved in evaluating the antimicrobial efficacy of a compound like this compound.
Caption: Workflow for determining the antimicrobial efficacy of this compound.
Logical Comparison of Silver-Based Antimicrobials
This diagram provides a logical framework for comparing different silver-based antimicrobials based on key characteristics.
Caption: Logical comparison framework for silver-based antimicrobials.
Conclusion
References
- 1. Antibacterial Activity of Silver and Its Application in Dentistry, Cardiology and Dermatology [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comparison of Antimicrobial Efficacy of Silver-based Preventive Restorations (Silver Nitrate, Silver Diamine Fluoride, and Silver Nanoparticles) against Streptococcus mutans Monospecies Biofilm Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparison of Antimicrobial Efficacy of Silver-based Preventive Restorations (Silver Nitrate, Silver Diamine Fluoride, and Silver Nanoparticles) against Streptococcus mutans Monospecies Biofilm Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Silver-Treated Bacteria against Other Multi-Drug Resistant Pathogens in Their Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. bbrc.in [bbrc.in]
- 9. Silver Sulfadiazine Nanosystems for Burn Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. woundsinternational.com [woundsinternational.com]
A Comparative Guide to Silver Precursors for Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of a silver precursor is a critical first step in the synthesis of silver nanoparticles (AgNPs), directly influencing the physicochemical properties and subsequent performance of the nanomaterials in various applications, including drug delivery and diagnostics. This guide provides an objective comparison of common silver precursors, supported by experimental data, to aid researchers in making informed decisions for their synthesis protocols.
Performance Comparison of Silver Precursors
The choice of a silver salt precursor has a significant impact on the resulting nanoparticle size, size distribution, and reaction kinetics. Silver nitrate (B79036) is the most widely used precursor due to its high solubility and cost-effectiveness. However, other precursors like silver acetate (B1210297) and silver perchlorate (B79767) offer unique advantages in specific synthesis methods. The following table summarizes quantitative data from comparative studies.
| Silver Precursor | Synthesis Method | Reducing Agent | Stabilizing/Capping Agent | Nanoparticle Size (nm) | Size Distribution | Yield | Reference |
| Silver Nitrate (AgNO₃) | Chemical Reduction | Sodium Citrate (B86180) | - | ~20 | Good | - | |
| Chemical Reduction | Sodium Borohydride | Trisodium Citrate | 5 - 20 | - | High | [1] | |
| Polyol Synthesis | Ethylene (B1197577) Glycol | Polyvinylpyrrolidone (PVP) | 15 - 20 | Narrow | - | [2] | |
| Silver Acetate (AgC₂H₃O₂) | Polyol Synthesis | Ethylene Glycol | - | 10 - 20 | Spherical | Faster Production than AgNO₃ | [2] |
| Chemical Reduction | Oleylamine | - | 10 - 20 | Highly Monodisperse | - | [3] | |
| Silver Perchlorate (AgClO₄) | Photochemical Reduction | - | - | ~10 | - | - |
Note: The data presented is a synthesis from multiple sources and direct comparison may be limited by variations in experimental conditions across different studies.[4][1][2][3]
Experimental Protocols
Detailed methodologies are crucial for reproducible nanoparticle synthesis. Below are representative protocols for the chemical reduction and polyol synthesis methods using different silver precursors.
Chemical Reduction Synthesis of Silver Nanoparticles using Silver Nitrate
This protocol describes a common method for synthesizing silver nanoparticles using silver nitrate as the precursor and sodium citrate as the reducing agent.[4]
Materials:
-
Silver nitrate (AgNO₃)
-
Sodium citrate (Na₃C₆H₅O₇)
-
Deionized water
Procedure:
-
Prepare a 1 mM aqueous solution of silver nitrate.
-
Heat the solution to boiling.
-
While boiling and stirring vigorously, add a 0.04 M sodium citrate solution dropwise.
-
Continue heating and stirring until the solution color changes to a stable yellowish-brown, indicating the formation of silver nanoparticles.
-
Allow the solution to cool to room temperature.
Polyol Synthesis of Silver Nanoparticles using Silver Acetate
This protocol outlines the synthesis of silver nanoparticles using silver acetate in a polyol medium, where the polyol acts as both the solvent and the reducing agent.[2]
Materials:
-
Silver acetate (AgC₂H₃O₂)
-
Ethylene glycol
-
Polyvinylpyrrolidone (PVP) (optional, as a stabilizer)
Procedure:
-
Dissolve silver acetate in ethylene glycol. For stabilized nanoparticles, add PVP to the solution.
-
Heat the solution in a continuous-flow microwave reactor to the desired temperature (e.g., 150 °C).
-
The reaction is typically rapid, with full yield achieved in a short residence time.
-
The resulting nanoparticle suspension can be cooled and purified.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the chemical synthesis of silver nanoparticles, applicable to various precursors and reducing agents.
References
Unveiling the Byproducts of Disilver Tartrate Decomposition: A Comparative Analysis for Advanced Research
For researchers, scientists, and drug development professionals navigating the synthesis of silver-based materials, understanding the byproduct profile of precursor decomposition is paramount. This guide provides a detailed analysis of the byproducts generated from the decomposition of disilver tartrate, a common precursor for silver nanoparticles. We offer a comparative perspective against alternative synthesis routes, supported by experimental data and detailed protocols to inform your material selection and process optimization.
The thermal and photochemical decomposition of this compound is a crucial method for producing silver nanoparticles. However, the nature of the byproducts formed during this process can significantly impact the purity of the final product and the environmental footprint of the synthesis. This guide delves into the decomposition pathways of this compound and compares them with other prevalent methods for silver nanoparticle synthesis.
Byproduct Analysis: this compound vs. Alternative Precursors
The choice of silver precursor and synthesis method dictates the byproduct profile. While this compound offers a route to silver nanoparticles, its decomposition releases gaseous and solid byproducts that must be managed. In contrast, alternative methods, such as chemical reduction using various silver salts, present different byproduct considerations.
| Precursor/Method | Primary Silver Product | Gaseous Byproducts | Solid/Liquid Byproducts |
| This compound (Thermal Decomposition) | Metallic Silver (Ag) | Carbon Dioxide (CO2), Water (H2O), potentially Carbon Monoxide (CO) and other volatile organics | Carbonaceous residue |
| This compound (Photochemical Decomposition) | Metallic Silver (Ag) | Carbon Dioxide (CO2) and other organic fragments | Not well characterized |
| Silver Nitrate (Chemical Reduction with Sodium Borohydride) | Metallic Silver (Ag) | Hydrogen (H2) | Boric acid, Sodium salts |
| Silver Nitrate (Chemical Reduction with Sodium Citrate) | Metallic Silver (Ag) | - | Dicarboxy acetone, Sodium salts |
| Silver Oxide (Thermal Decomposition) | Metallic Silver (Ag) | Oxygen (O2) | - |
| Silver Carbonate (Thermal Decomposition) | Silver Oxide (Ag2O), then Metallic Silver (Ag) | Carbon Dioxide (CO2) | - |
| Silver Acetate (Thermal Decomposition) | Metallic Silver (Ag) | Carbon Dioxide (CO2), Acetic Acid, Hydrogen (H2) | Carbon |
Delving into Decomposition Pathways
The decomposition of this compound is a complex process involving the breakdown of the tartrate ligand. The following diagrams illustrate the hypothesized thermal decomposition pathway of this compound and a common alternative, the chemical reduction of silver nitrate.
A Comparative Analysis of the Solubility of Silver Carboxylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the solubility of three common silver carboxylates: silver acetate (B1210297), silver propionate (B1217596), and silver benzoate (B1203000). The information presented is intended to assist researchers in selecting the appropriate silver salt for their specific applications, ranging from antimicrobial agents to catalysts in organic synthesis. The solubility of these compounds is a critical factor in their reactivity and bioavailability.
Quantitative Solubility Data
The solubility of silver carboxylates in water varies depending on the nature of the carboxylate group. Generally, as the size of the alkyl or aryl group increases, the solubility in water decreases. The following table summarizes the quantitative solubility data for silver acetate, silver propionate, and silver benzoate in water.
| Silver Carboxylate | Chemical Formula | Molar Mass ( g/mol ) | Solubility at 25°C (g/L) | Solubility Product Constant (Ksp) at 25°C |
| Silver Acetate | AgC₂H₃O₂ | 166.91 | 11.13[1] | 1.94 x 10⁻³[2] |
| Silver Propionate | AgC₃H₅O₂ | 180.94 | 9.04[1] | Not readily available |
| Silver Benzoate | AgC₇H₅O₂ | 228.99 | ~0.11 (calculated) | 2.5 x 10⁻¹³[3] |
Note: The solubility of silver benzoate in g/L was calculated from its Ksp value.
Silver acetate is moderately soluble in water, while silver benzoate is sparingly soluble in cold water but its solubility increases with temperature[4][5].
Experimental Protocol: Determination of Solubility Product Constant (Ksp) by Titration
This section details a common experimental method for determining the solubility product constant (Ksp) of a sparingly soluble silver carboxylate, such as silver acetate. This method can be adapted for other silver carboxylates.
Objective: To determine the Ksp of a silver carboxylate by titrating a saturated solution with a standardized potassium thiocyanate (B1210189) (KSCN) solution.
Materials:
-
The silver carboxylate salt (e.g., silver acetate)
-
Deionized water
-
Standardized potassium thiocyanate (KSCN) solution (e.g., 0.1 M)
-
Ferric nitrate (B79036) (Fe(NO₃)₃) solution (indicator)
-
Nitric acid (HNO₃), dilute
-
Erlenmeyer flasks
-
Burette
-
Pipettes
-
Filter funnel and filter paper
-
Volumetric flasks
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of the silver carboxylate salt to a flask containing deionized water.
-
Stir the mixture vigorously for an extended period (e.g., 24 hours) at a constant temperature (e.g., 25°C) to ensure the solution becomes saturated and reaches equilibrium.
-
-
Filtration:
-
Carefully filter the saturated solution to remove any undissolved solid. It is crucial that the filtrate is clear and free of any solid particles.
-
-
Titration:
-
Pipette a known volume of the clear filtrate into an Erlenmeyer flask.
-
Add a few drops of dilute nitric acid to prevent the precipitation of silver hydroxide.
-
Add a few drops of the ferric nitrate indicator solution.
-
Titrate the solution with the standardized KSCN solution from a burette. The thiocyanate ions (SCN⁻) will react with the silver ions (Ag⁺) to form a white precipitate of silver thiocyanate (AgSCN).
-
Ag⁺(aq) + SCN⁻(aq) → AgSCN(s)
-
-
The endpoint of the titration is reached when all the silver ions have precipitated. The next drop of KSCN solution will react with the Fe³⁺ indicator ions to form a red-brown complex, [Fe(SCN)(H₂O)₅]²⁺, indicating the endpoint.
-
-
Calculation of Ksp:
-
From the volume and concentration of the KSCN solution used, calculate the moles of SCN⁻ ions, which is equal to the moles of Ag⁺ ions in the filtrate sample.
-
Calculate the concentration of Ag⁺ ions in the saturated solution.
-
Since the silver carboxylate dissolves in a 1:1 molar ratio, the concentration of the carboxylate anion is equal to the concentration of the Ag⁺ ion.
-
Calculate the Ksp using the formula: Ksp = [Ag⁺][Carboxylate⁻].
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of the solubility product constant of a silver carboxylate.
Caption: Workflow for determining the Ksp of a silver carboxylate.
References
- 1. LXXI.—The solubility of silver acetate in acetic acid and of silver propionate in propionic acid - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 2. The atypical solubility of silver( i ) pentafluorobenzoate and its use as a catch-and-release agent - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00441H [pubs.rsc.org]
- 3. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 4. lookchem.com [lookchem.com]
- 5. US9198288B2 - Method of making silver carboxylates for conductive ink - Google Patents [patents.google.com]
An Electrochemical Comparison of Disilver Tartrate and Silver Acetate for Researchers and Drug Development Professionals
This guide provides an objective electrochemical comparison of disilver tartrate and silver acetate (B1210297), offering insights into their respective properties and potential applications in research and drug development. The information presented is supported by available experimental data and established scientific principles.
Introduction
This compound and silver acetate are two silver carboxylate salts that serve as sources of silver ions. Their utility in various applications, including as antimicrobial agents and precursors for silver-based materials, is fundamentally linked to their electrochemical behavior. This guide explores the electrochemical characteristics of both compounds, providing a comparative analysis for researchers and drug development professionals.
Electrochemical Properties
A direct quantitative comparison of the electrochemical properties of this compound and silver acetate is challenging due to the limited availability of specific electrochemical data for this compound in the scientific literature. However, a qualitative and quantitative comparison can be drawn from existing studies on silver electrodeposition in the presence of tartrate and the well-documented behavior of silver-silver acetate electrodes.
Silver Acetate
Silver acetate has been more extensively studied in electrochemical contexts. It is recognized for its use in forming silver-silver acetate reference electrodes and as a precursor in the synthesis of conductive silver inks.[1]
This compound
Direct electrochemical studies on solid this compound are scarce. However, research on the electrodeposition of silver from solutions containing tartaric acid reveals that tartrate ions influence the deposition process. The presence of tartaric acid shifts the polarization curves towards more negative potentials by approximately 50 mV, suggesting an interaction with the electrode surface or the silver ions, potentially through adsorption, which can inhibit the reduction of silver ions.[2][3] This indicates that the tartrate moiety can modulate the electrochemical behavior of silver.
Data Presentation
Table 1: Physicochemical and Electrochemical Properties of Silver Acetate
| Property | Value | Source |
| Formula | AgC₂H₃O₂ | [1] |
| Molar Mass | 166.912 g/mol | [1] |
| Appearance | White to slightly grayish powder | [1] |
| Solubility in Water | 1.02 g/100 mL (20 °C) | [1] |
| Solubility Product (Ksp) | 1.94 × 10⁻³ | [1] |
| Decomposition Temperature | 220 °C | [1] |
Experimental Protocols
A common and powerful technique for investigating the electrochemical properties of these compounds is cyclic voltammetry (CV).
Experimental Protocol: Cyclic Voltammetry of Silver Salts
Objective: To investigate the redox behavior of this compound and silver acetate.
Materials:
-
Working Electrode (e.g., Glassy Carbon Electrode, Platinum Electrode)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter Electrode (e.g., Platinum wire)
-
Electrochemical Cell
-
Potentiostat
-
Supporting Electrolyte Solution (e.g., 0.1 M KNO₃ or another appropriate inert electrolyte)
-
This compound or Silver Acetate solution of known concentration
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina (B75360) slurry to a mirror finish, followed by rinsing with deionized water and the supporting electrolyte.
-
Cell Assembly: Assemble the three-electrode system in the electrochemical cell containing the supporting electrolyte solution.
-
Deaeration: Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a gentle stream of the inert gas over the solution during the experiment.
-
Background Scan: Record a cyclic voltammogram of the supporting electrolyte alone to establish the potential window where no electrochemical reactions occur.
-
Analyte Addition: Add a known concentration of this compound or silver acetate to the electrochemical cell.
-
Data Acquisition: Perform cyclic voltammetry by scanning the potential from an initial potential to a switching potential and then back to the final potential. The scan rate can be varied to investigate the kinetics of the electrochemical processes.
-
Data Analysis: Analyze the resulting voltammogram to identify the potentials of oxidation and reduction peaks, the peak currents, and to assess the reversibility of the redox processes.
Signaling Pathways and Biological Implications
The biological activities of both this compound and silver acetate are primarily attributed to the release of silver ions (Ag⁺). These ions are known to interact with multiple cellular targets, leading to a cascade of events that can result in antimicrobial effects or cytotoxicity.
Silver ions can induce cellular toxicity through various mechanisms, including the generation of reactive oxygen species (ROS), which leads to oxidative stress.[4] They can also bind to sulfhydryl groups in proteins, disrupting their function, and interact with DNA, potentially inhibiting replication.[5] Studies have shown that silver acetate can be more potent in its neurotoxic effects compared to silver nanoparticles and can induce death receptor-mediated apoptosis.[4]
Caption: Signaling pathway of silver ions released from this compound or silver acetate.
Experimental Workflow
The electrochemical characterization of silver compounds typically follows a standardized workflow to ensure reproducible and accurate results.
Caption: General experimental workflow for electrochemical characterization.
Conclusion
Silver acetate is a well-characterized compound in terms of its electrochemical properties, with established applications. This compound, while less studied electrochemically, demonstrates through its influence on silver electrodeposition that the tartrate ligand can modulate the electrochemical behavior of silver. The biological activity of both compounds is primarily driven by the release of silver ions, which exert their effects through multiple cellular pathways, including the induction of oxidative stress and interaction with essential biomolecules. Further research into the specific electrochemical properties of this compound would be beneficial for a more direct and quantitative comparison.
References
- 1. Silver acetate - Wikipedia [en.wikipedia.org]
- 2. journals.bg.agh.edu.pl [journals.bg.agh.edu.pl]
- 3. ELECTRODEPOSITION OF SILVER FROM NITRATE-TARTRATE SOLUTIONS | Metallurgy and Foundry Engineering [journals.agh.edu.pl]
- 4. Silver Nanoparticle-Mediated Cellular Responses in Various Cell Lines: An in Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Proper Disposal of Disilver Tartrate: A Guide for Laboratory Professionals
For immediate release:
A comprehensive guide outlining the essential safety and logistical procedures for the proper disposal of disilver tartrate (C₄H₄Ag₂O₆), a compound frequently utilized in research and development. This document provides step-by-step instructions to ensure the safe handling and disposal of this hazardous material, in compliance with environmental regulations. Adherence to these protocols is critical for laboratory safety and environmental protection.
This compound, like other silver salts, is classified as hazardous waste due to the ecotoxicity of silver. Improper disposal can lead to the contamination of water systems and harm to aquatic life. Therefore, it is imperative that researchers, scientists, and drug development professionals follow stringent disposal procedures.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all relevant personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The primary method for the safe disposal of this compound involves its conversion to a more stable and insoluble silver salt, followed by collection and disposal as hazardous waste.
Experimental Protocol: Precipitation of Silver Chloride
-
Preparation: Carefully measure the quantity of this compound waste to be treated. For every 1 gram of this compound, prepare a solution of 0.5 grams of sodium chloride (NaCl) dissolved in 20 mL of deionized water.
-
Reaction: Slowly add the sodium chloride solution to the this compound waste while stirring continuously. This will initiate a precipitation reaction, forming insoluble silver chloride (AgCl).
Chemical Reaction: C₄H₄Ag₂O₆(aq) + 2NaCl(aq) → 2AgCl(s) + C₄H₄Na₂O₆(aq)
-
Separation: Allow the precipitate to settle completely. Once settled, carefully decant the supernatant liquid. The remaining solid is silver chloride.
-
Waste Collection:
-
Solid Waste: The precipitated silver chloride should be collected in a clearly labeled, sealed, and non-reactive container designated for hazardous solid waste.
-
Liquid Waste: The supernatant liquid (containing sodium tartrate) should be collected in a separate, clearly labeled container for hazardous aqueous waste. Although the silver has been largely removed, it is best practice to treat the liquid as hazardous waste.
-
-
Final Disposal: Arrange for the collection of the hazardous waste containers by a certified chemical waste disposal service. Ensure compliance with all local, state, and federal regulations.[1][2]
Quantitative Data Summary
| Substance | Molecular Formula | Molar Mass ( g/mol ) | Key Disposal Consideration |
| This compound | C₄H₄Ag₂O₆ | 363.81 | Hazardous due to silver content. |
| Sodium Chloride | NaCl | 58.44 | Used for precipitation. |
| Silver Chloride | AgCl | 143.32 | Insoluble precipitate for disposal. |
| Sodium Tartrate | C₄H₄Na₂O₆ | 194.04 | Remaining in supernatant. |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and sustainability within their institutions.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
